Sulindac-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H17FO3S |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
2-[(3Z)-6-fluoro-2-methyl-3-[[4-(trideuteriomethylsulfinyl)phenyl]methylidene]inden-1-yl]acetic acid |
InChI |
InChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9-/i2D3 |
InChI Key |
MLKXDPUZXIRXEP-FHFLIJIYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])S(=O)C1=CC=C(C=C1)/C=C\2/C(=C(C3=C2C=CC(=C3)F)CC(=O)O)C |
Canonical SMILES |
CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Isotopic Purity of Sulindac-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical quality attribute of isotopic purity for Sulindac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac. Understanding the isotopic composition of deuterated active pharmaceutical ingredients (APIs) is paramount for ensuring batch-to-batch consistency, predictable pharmacokinetic profiles, and regulatory compliance. This document provides a comprehensive overview of the analytical methodologies employed to determine the isotopic purity of this compound, presents typical isotopic distribution data, and outlines detailed experimental protocols.
Introduction to Isotopic Purity
In the synthesis of deuterated compounds like this compound, it is virtually impossible to achieve 100% isotopic incorporation at the specified positions. Consequently, the final product is a mixture of isotopologues—molecules that are chemically identical but differ in their isotopic composition. For this compound, where three hydrogen atoms have been replaced with deuterium, the bulk material will contain not only the desired d3 species but also small amounts of d0, d1, and d2 species. The relative abundance of these isotopologues determines the isotopic purity of the substance. High isotopic purity is crucial as the presence of lower deuterated or non-deuterated species can impact the drug's metabolic stability and efficacy.
Quantitative Data on Isotopic Distribution
The isotopic purity of this compound is typically determined by mass spectrometry, which separates and quantifies the different isotopologues based on their mass-to-charge ratio. While the exact isotopic distribution can vary between manufacturing batches, a representative profile for a high-purity batch of this compound is presented below. The chemical purity, which accounts for non-isotopic impurities, is also a critical parameter.
Table 1: Representative Isotopic Distribution of this compound
| Isotopologue | Description | Representative Abundance (%) |
| d0 | Unlabeled Sulindac | < 0.1 |
| d1 | Sulindac with one deuterium atom | < 1.0 |
| d2 | Sulindac with two deuterium atoms | < 5.0 |
| d3 | Fully deuterated Sulindac | > 95.0 |
Table 2: Typical Quality Control Specifications for this compound
| Parameter | Specification |
| Chemical Purity (by HPLC) | ≥ 98% |
| Isotopic Purity (d3) | ≥ 95% |
| Deuterium Incorporation | ≥ 99% atom % D at specified positions |
One commercial source for this compound reports a chemical purity of 99.38%, although the specific isotopic distribution is not detailed in the publicly available information.[1]
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[2][3]
Mass Spectrometry Method for Isotopic Distribution Analysis
High-resolution mass spectrometry (HRMS) is the preferred method for quantifying the relative abundance of each isotopologue.
Objective: To determine the relative percentages of d0, d1, d2, and d3 isotopologues of this compound.
Instrumentation:
-
Liquid Chromatograph (LC) coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Electrospray Ionization (ESI) source.
Materials:
-
This compound sample.
-
LC-MS grade acetonitrile.
-
LC-MS grade water.
-
LC-MS grade formic acid.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in an appropriate solvent mixture, such as 50:50 acetonitrile:water with 0.1% formic acid.
-
Chromatographic Separation:
-
Inject the sample onto a suitable C18 reversed-phase LC column.
-
Elute the analyte using a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). The gradient is designed to separate this compound from any potential impurities.
-
-
Mass Spectrometric Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan mass spectra over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 350-370).
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]+ ions of each isotopologue (d0, d1, d2, and d3).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the total area of all isotopologues.
-
NMR Spectroscopy Method for Deuterium Incorporation
NMR spectroscopy, particularly ¹H NMR and ²H NMR, is used to confirm the location of deuteration and to determine the overall deuterium enrichment at the specified positions.[4]
Objective: To confirm the position of deuterium labeling and to quantify the percentage of deuterium incorporation.
Instrumentation:
-
High-field NMR Spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Materials:
-
This compound sample.
-
Deuterated NMR solvent (e.g., Chloroform-d, CDCl₃) of high purity.
Procedure for ¹H NMR:
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a deuterated solvent.
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Integrate the signals of the remaining protons at the deuterated positions.
-
Compare the integral of these residual proton signals to the integral of a proton signal at a non-deuterated position in the molecule.
-
The percentage of deuterium incorporation can be calculated from the relative decrease in the integral of the signals corresponding to the deuterated positions.
-
Procedure for ²H NMR:
-
Sample Preparation: Prepare a concentrated solution of this compound in a protonated solvent.
-
Data Acquisition: Acquire a ²H NMR spectrum.
-
Data Analysis: The presence of a signal in the ²H NMR spectrum at the expected chemical shift confirms the incorporation of deuterium at that position. The relative integrals of different deuterium signals can provide information about the distribution of deuterium in the molecule.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.
Caption: Workflow for Isotopic Purity Analysis of this compound.
Caption: Logical Relationship in Isotopic Purity Determination.
Conclusion
The determination of the isotopic purity of this compound is a critical aspect of its quality control, ensuring its safety and efficacy as a therapeutic agent. Through the rigorous application of advanced analytical techniques such as high-resolution mass spectrometry and NMR spectroscopy, a detailed profile of the isotopic distribution and the degree of deuterium incorporation can be accurately established. This comprehensive characterization is essential for researchers, scientists, and drug development professionals to confidently advance deuterated compounds through the development pipeline.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulindac-d3: A Comprehensive Technical Guide to its Chemical and Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Sulindac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, serves as a valuable tool in pharmacokinetic and metabolic studies. The substitution of three hydrogen atoms with deuterium in the methylsulfinyl group provides a distinct mass signature, enabling its use as an internal standard for the quantification of Sulindac in biological matrices by mass spectrometry. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its characterization, and a summary of the key signaling pathways influenced by its parent compound, Sulindac.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below, with comparative data for Sulindac where available.
| Property | This compound | Sulindac |
| Formal Name | 5-fluoro-2-methyl-1Z-[[4-(methylsulfinyl-d3)phenyl]methylene]-1H-indene-3-acetic acid[1] | (Z)-5-fluoro-2-methyl-1-[[p-(methylsulfinyl)phenyl]methylene]-1 H-indene-3-acetic acid[2] |
| Molecular Formula | C₂₀H₁₄D₃FO₃S[1] | C₂₀H₁₇FO₃S[3] |
| Formula Weight | 359.4 g/mol [1] | 356.411 g/mol [3] |
| Appearance | Solid[4] | Yellow crystalline compound[2] |
| Melting Point | Not explicitly reported for this compound | 182-185 °C[5] |
| Solubility | Soluble in DMSO and Methanol[1] | Practically insoluble in water below pH 4.5, soluble in DMSO (100 mM) and ethanol (25 mM)[2][6] |
| Purity | ≥99% deuterated forms (d₁-d₃)[1] | ≥98%[7] |
Experimental Protocols
Detailed methodologies for the characterization and analysis of this compound and the investigation of Sulindac's biological activities are outlined below.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
This method is suitable for determining the purity of this compound and for quantifying its concentration in various samples.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% trifluoroacetic acid) in a gradient elution. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 329 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration. For quantification in biological samples, a protein precipitation step with acetonitrile followed by centrifugation is typically required.
-
Internal Standard: For quantification of Sulindac, this compound is used as the internal standard.
Mass Spectrometry (MS) for Identification and Quantification
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is the primary technique for which this compound is utilized as an internal standard.
-
Instrumentation: A triple quadrupole mass spectrometer coupled to an HPLC system.
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.
-
Sample Preparation: Similar to HPLC, with a final dilution in a solvent compatible with the LC-MS system. For biological samples, a liquid-liquid extraction or solid-phase extraction may be employed for sample clean-up.
-
Data Analysis: The mass-to-charge ratio (m/z) of this compound will be higher than that of Sulindac due to the deuterium atoms. This mass difference allows for the precise quantification of Sulindac by comparing its peak area to that of the known concentration of the this compound internal standard.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound and verify the position of the deuterium labels.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: Will show the absence of the methylsulfinyl proton signal that is present in the spectrum of Sulindac.
-
¹³C NMR: Will confirm the presence of all carbon atoms in the molecule.
-
²H NMR (Deuterium NMR): Will show a signal corresponding to the deuterium atoms in the methylsulfinyl group.
-
-
Sample Preparation: Dissolve a few milligrams of the compound in the deuterated solvent.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy can be used to identify the characteristic functional groups present in the this compound molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.
-
Expected Absorptions: The IR spectrum of this compound will be very similar to that of Sulindac, showing characteristic peaks for the carboxylic acid C=O stretch (around 1700 cm⁻¹), the S=O stretch (around 1040 cm⁻¹), and C-F stretch (around 1250 cm⁻¹).
Melting Point Determination
This is a fundamental physical property used to assess the purity of a crystalline solid.
-
Instrumentation: A digital melting point apparatus.
-
Procedure:
-
A small amount of the crystalline this compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is gradually increased.
-
The temperature range at which the solid begins to melt and becomes completely liquid is recorded as the melting point. A sharp melting range is indicative of high purity.
-
Signaling Pathways Modulated by Sulindac
Sulindac and its active sulfide metabolite exert their therapeutic and anti-cancer effects through the modulation of several key cellular signaling pathways. As this compound is chemically and biologically equivalent to Sulindac (with the exception of its mass), it is expected to influence the same pathways.
Cyclooxygenase (COX) Inhibition
The primary anti-inflammatory mechanism of Sulindac is through the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.
Caption: Sulindac inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
cGMP/PKG Signaling Pathway
Sulindac can increase intracellular levels of cyclic guanosine monophosphate (cGMP) by inhibiting phosphodiesterases (PDEs). This leads to the activation of protein kinase G (PKG), which can induce apoptosis in cancer cells.
References
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.ucalgary.ca [chem.ucalgary.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic insights on novel small molecule allosteric activators of cGMP-dependent protein kinase PKG1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Sulindac-d3 as an Internal Standard: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action and application of Sulindac-d3 as an internal standard in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID), Sulindac. This document provides a comprehensive overview of the underlying principles, experimental protocols, and data interpretation for researchers and scientists engaged in drug development and bioanalytical studies.
Core Principles of Internal Standards in LC-MS/MS Analysis
In quantitative analysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is a compound of known concentration added to a sample to correct for analytical variability. The ideal internal standard closely mimics the physicochemical properties of the analyte of interest. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard in bioanalysis. They offer nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the unlabeled analyte. [cite: ] By comparing the analyte's signal response to that of the internal standard, variations introduced during sample preparation, injection, and ionization can be effectively normalized, leading to enhanced accuracy and precision of the quantitative results.
This compound: Mechanism of Action as an Internal Standard
This compound is a deuterated analog of Sulindac, where three hydrogen atoms in the methylsulfinyl group have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a mass-to-charge ratio (m/z) that is three units higher than that of Sulindac, while maintaining nearly identical chemical and physical properties.
The core of its mechanism as an internal standard lies in its behavior during LC-MS/MS analysis:
-
Co-elution: Due to its structural similarity, this compound co-elutes with Sulindac during chromatographic separation. This ensures that both compounds experience the same matrix effects and instrument conditions at the point of analysis.
-
Distinct Mass-to-Charge Ratio: The mass difference allows the mass spectrometer to distinguish between the analyte (Sulindac) and the internal standard (this compound). This is crucial for their independent quantification.
-
Similar Fragmentation: In the collision cell of the mass spectrometer, both Sulindac and this compound undergo fragmentation. While the fragmentation patterns are analogous, the resulting product ions for this compound will have a mass shift corresponding to the deuterium labeling. This allows for the selection of specific and unique multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard, preventing cross-talk and ensuring accurate measurement.
By monitoring the ratio of the peak area of Sulindac to the peak area of this compound, any loss of analyte during sample processing or fluctuations in instrument response can be corrected, providing a highly reliable and accurate quantification of Sulindac in the sample.
Mass Spectrometry and Fragmentation
In tandem mass spectrometry, specific precursor ions are selected and fragmented to produce product ions. These precursor-product ion pairs are known as MRM transitions and are highly specific to the molecule of interest. For Sulindac and this compound, the following MRM transitions are typically monitored:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Sulindac | 357.1 | 233.1 |
| This compound | 360.1 | 236.1 |
Note: The specific m/z values may vary slightly depending on the instrument and ionization conditions.
The fragmentation of Sulindac involves the neutral loss of the methylsulfinyl group, leading to the formation of the stable product ion. The same fragmentation pathway occurs for this compound, resulting in a product ion with a corresponding mass shift of +3 Da.
Experimental Workflow and Protocols
The following section outlines a typical experimental workflow and a detailed protocol for the quantification of Sulindac in human plasma using this compound as an internal standard.
Experimental Workflow Diagram
Synthesis and Characterization of Deuterated Sulindac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of deuterated Sulindac. The strategic incorporation of deuterium can modulate the pharmacokinetic properties of the drug, potentially leading to an improved therapeutic profile. This document outlines a plausible synthetic route, detailed characterization methodologies, and relevant biological pathways.
Synthesis of Deuterated Sulindac (Sulindac-d3)
The synthesis of this compound, specifically deuterated at the methylsulfinyl group, can be achieved through a multi-step process. The key strategy involves the preparation of a deuterated intermediate, p-(methyl-d3-thio)benzaldehyde, which is then incorporated into the Sulindac scaffold. The final step is the oxidation of the sulfide to the sulfoxide.
The proposed synthetic pathway is as follows:
-
Synthesis of p-(methyl-d3-thio)benzaldehyde: This intermediate is synthesized by the reaction of p-mercaptobenzaldehyde with a deuterated methylating agent, such as iodomethane-d3 (CD3I).
-
Synthesis of 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid (this compound sulfide): The deuterated benzaldehyde is then condensed with 5-fluoro-2-methyl-1H-indene-3-acetic acid to form the deuterated sulfide analog of Sulindac.
-
Oxidation to this compound: The final step involves the selective oxidation of the sulfide group in this compound sulfide to the corresponding sulfoxide, yielding this compound.
Characterization of Deuterated Sulindac (this compound)
The successful synthesis of this compound must be confirmed through rigorous characterization using various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a crucial tool to confirm the absence of protons on the deuterated methyl group. The characteristic singlet for the S-CH3 group in Sulindac will be absent in the 1H NMR spectrum of this compound. 13C NMR will show a characteristic septet for the -CD3 carbon due to coupling with deuterium.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the incorporation of three deuterium atoms by a corresponding increase of 3 Da in the molecular weight of this compound compared to non-deuterated Sulindac.
-
Melting Point: The melting point of the synthesized deuterated compound is expected to be similar to that of non-deuterated Sulindac.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-D stretching vibrations, which are typically found at lower frequencies than C-H stretching vibrations.
Quantitative Data Summary
The following tables summarize the expected quantitative data for deuterated Sulindac and its non-deuterated counterpart.
| Property | Sulindac | This compound (Expected) |
| Molecular Formula | C20H17FO3S | C20H14D3FO3S |
| Molecular Weight | 356.41 g/mol | 359.43 g/mol |
| Melting Point | 182-185 °C | ~182-185 °C |
| Isotopic Purity | N/A | >98% |
| 1H NMR Chemical Shifts (δ, ppm) | Sulindac (in CDCl3) | This compound (in CDCl3) (Expected) |
| -SCH3 / -SCD3 | ~2.7 (s, 3H) | Absent |
| -CH2COOH | ~3.7 (s, 2H) | ~3.7 (s, 2H) |
| Indene-CH3 | ~2.2 (s, 3H) | ~2.2 (s, 3H) |
| Aromatic-H | 6.8-7.8 (m, 7H) | 6.8-7.8 (m, 7H) |
| 13C NMR Chemical Shifts (δ, ppm) | Sulindac (in CDCl3) | This compound (in CDCl3) (Expected) |
| -SCH3 / -SCD3 | ~44 | ~43 (septet) |
| -CH2COOH | ~30 | ~30 |
| Indene-CH3 | ~10 | ~10 |
| Aromatic-C | 105-165 | 105-165 |
| C=O | ~175 | ~175 |
| Mass Spectrometry Data | Sulindac | This compound (Expected) |
| [M+H]+ | m/z 357.09 | m/z 360.11 |
Experimental Protocols
Synthesis of p-(methyl-d3-thio)benzaldehyde
To a solution of p-mercaptobenzaldehyde (1.0 eq) in an appropriate solvent such as DMF, is added a base like potassium carbonate (1.2 eq). The mixture is stirred at room temperature for 30 minutes. Iodomethane-d3 (1.1 eq) is then added, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford p-(methyl-d3-thio)benzaldehyde.
Synthesis of 5-fluoro-2-methyl-1-(4-(methyl-d3-thio)benzylidene)-1H-indene-3-acetic acid (this compound sulfide)
A mixture of 5-fluoro-2-methyl-1H-indene-3-acetic acid (1.0 eq) and p-(methyl-d3-thio)benzaldehyde (1.0 eq) in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is heated at reflux for several hours. After cooling, the mixture is poured into ice water and acidified with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to give this compound sulfide.
Synthesis of this compound
To a solution of this compound sulfide (1.0 eq) in a suitable solvent like acetic acid, is added hydrogen peroxide (30% aqueous solution, 1.1 eq) at room temperature. The reaction mixture is stirred for several hours until the starting material is consumed (monitored by TLC). The mixture is then poured into water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound.
NMR Spectroscopy
1H and 13C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source in positive ion mode to confirm the exact mass of the synthesized compound.
Mandatory Visualization
Caption: Synthetic workflow for deuterated Sulindac (this compound).
Caption: Simplified signaling pathway of Sulindac.
Stability of Sulindac-d3 in Various Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Sulindac-d3 in different solvent systems. Given that this compound is a deuterated analog of Sulindac and primarily used as an internal standard in analytical methods, its chemical stability is expected to be comparable to that of Sulindac. This document synthesizes available data on Sulindac and structurally similar non-steroidal anti-inflammatory drugs (NSAIDs) to provide guidance on solution preparation, storage, and handling.
Introduction to this compound
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins involved in inflammation and pain.[1] It is a prodrug that is metabolized in the body to its active sulfide metabolite. This compound, a stable isotope-labeled version of Sulindac, is an indispensable tool in pharmacokinetic and bioanalytical studies, enabling precise quantification by mass spectrometry. Ensuring the stability of this compound stock and working solutions is paramount for generating accurate and reproducible experimental data.
Factors Affecting Sulindac Stability
The stability of Sulindac, and by extension this compound, can be influenced by several factors:
-
pH: Sulindac's degradation is pH-dependent. It is more stable in neutral to acidic conditions and undergoes rapid decomposition in alkaline solutions.[2]
-
Light: Photodegradation is a significant degradation pathway for Sulindac.[3] Exposure to UV light can lead to isomerization and oxidative cleavage.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Solvent: The choice of solvent can impact the rate and pathway of degradation.
Quantitative Stability Data
Table 1: Stability of Sulindac in Solid Form and Solutions
| Formulation | Solvent/Matrix | Storage Temperature | Duration | Stability |
| Solid Powder | N/A | -20°C | ≥ 4 years | Stable |
| Aqueous Solution | PBS (pH 7.2) | Room Temperature | > 1 day | Not Recommended |
| In Solvent | Not Specified | -80°C | 1 year | Stable |
| In Solvent | Not Specified | -20°C | 1 month | Stable |
Table 2: Stability of Structurally Similar NSAIDs in Organic Solvents (for Estimation)
| Compound | Solvent | Storage Temperature | Duration | Stability Notes |
| Diclofenac Sodium | Methanol (Stock Solution) | 4°C (refrigerated) | At least 2 weeks | Stable, no significant degradation observed.[4] |
| Diclofenac Sodium | Acetonitrile (Working Solution) | Room Temperature | 24 hours | Stable, no chromatographic changes observed.[4] |
| Indomethacin | Plasma | -20°C | 2 months | Stable.[2] |
Experimental Protocols
A generalized experimental protocol for determining the stability of this compound in a specific solvent is outlined below. This protocol is based on the principles of forced degradation studies and stability-indicating methods as described in regulatory guidelines.[5][6][7][8]
Objective
To evaluate the stability of this compound in a selected solvent (e.g., DMSO, Methanol, Acetonitrile) under specified storage conditions (e.g., -20°C, 4°C, room temperature) over a defined period.
Materials
-
This compound reference standard
-
High-purity solvent (e.g., HPLC-grade DMSO, Methanol, Acetonitrile)
-
Volumetric flasks and pipettes
-
Amber HPLC vials
-
HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector
-
Validated stability-indicating analytical method
Experimental Workflow
Caption: Experimental workflow for this compound stability testing.
Stability-Indicating Method
A validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method is crucial. The method must be able to separate the parent this compound peak from any potential degradation products, ensuring that the quantification of the parent compound is accurate.[3][9]
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol) is often employed.
-
Detection: UV detection at a wavelength where Sulindac has maximum absorbance (around 327 nm) or, more specifically for this compound, mass spectrometry for selective and sensitive detection.[10]
Signaling Pathways Modulated by Sulindac
Sulindac and its active metabolite are known to modulate several key signaling pathways, which contributes to their anti-inflammatory and potential anti-cancer effects.
Caption: Key signaling pathways modulated by Sulindac.
Conclusion and Recommendations
While specific quantitative data on the long-term stability of this compound in various organic solvents is limited, the available information on Sulindac and related NSAIDs provides valuable guidance. For optimal stability, it is recommended to:
-
Store this compound as a solid at -20°C for long-term storage.
-
Prepare fresh aqueous solutions daily.
-
For organic stock solutions, store at -20°C for up to one month or at -80°C for longer periods.
-
Always protect solutions from light by using amber vials or by wrapping containers in foil.
-
It is imperative for researchers to perform their own stability studies for this compound in the specific solvents and under the storage conditions used in their laboratories to ensure the accuracy and validity of their experimental results.
References
- 1. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation and stability of indomethacin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated Stability-Indicating HPLC-DAD Method for the Simultaneous Determination of Diclofenac Sodium and Diflunisal in Their Combined Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
The Pharmacokinetic Profile of Sulindac Versus Sulindac-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic profiles of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its deuterated analogue, Sulindac-d3. By leveraging the kinetic isotope effect, the strategic replacement of hydrogen with deuterium atoms in the Sulindac molecule offers the potential for a modified metabolic fate, leading to an altered pharmacokinetic profile. This document delves into the known pharmacokinetic parameters of Sulindac, explores the anticipated impact of deuteration, and provides detailed experimental methodologies for comparative analysis.
Introduction to Sulindac and the Rationale for Deuteration
Sulindac is a prodrug that belongs to the arylalkanoic acid class of NSAIDs. Its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic actions, are primarily mediated by its active sulfide metabolite. Sulindac itself is reversibly metabolized to this active form and irreversibly to an inactive sulfone metabolite. Like other NSAIDs, Sulindac's mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key in the synthesis of prostaglandins.
Deuteration, the substitution of hydrogen atoms with their stable isotope deuterium, is a strategy employed in drug development to favorably alter a drug's pharmacokinetic properties. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. For drugs like Sulindac, where metabolism is a key determinant of its activity and clearance, deuteration can potentially lead to:
-
Increased half-life: A slower rate of metabolism can result in the drug remaining in the body for a longer period.
-
Increased exposure (AUC): The total amount of drug the body is exposed to over time may be enhanced.
-
Altered peak concentrations (Cmax) and time to peak concentration (Tmax): The maximum concentration of the drug in the plasma and the time it takes to reach that concentration can be modified.
-
Reduced formation of certain metabolites: Deuteration can shift metabolic pathways, potentially reducing the formation of unwanted or toxic metabolites.
A deuterated version of Sulindac, referred to in literature from Concert Pharmaceuticals as CTP-499, has been investigated, highlighting the interest in its potentially improved pharmacokinetic profile.
Comparative Pharmacokinetic Profiles
Pharmacokinetic Parameters of Sulindac
The following table summarizes the key pharmacokinetic parameters of Sulindac and its primary metabolites based on available literature. It is important to note that these values can vary depending on the study population, dosage, and formulation.
| Parameter | Sulindac (Prodrug) | Sulindac Sulfide (Active Metabolite) | Sulindac Sulfone (Inactive Metabolite) |
| Tmax (hours) | ~2-4 | ~2-4 | ~3-5 |
| Cmax (μg/mL) | Variable | Variable | Variable |
| AUC (μg·h/mL) | Variable | Variable | Variable |
| Half-life (t½) (hours) | ~7.8[1] | ~16.4[1] | Variable |
| Protein Binding | >90% (primarily to albumin)[2] | >90% (primarily to albumin)[2] | >90% (primarily to albumin)[2] |
| Metabolism | Reversible reduction to sulfide, irreversible oxidation to sulfone[2] | Reversibly oxidized to Sulindac | - |
| Excretion | Primarily renal, after metabolism; also in feces[2] | Minimal renal excretion | Major metabolite in urine[2] |
Anticipated Pharmacokinetic Profile of this compound
Based on the principles of the kinetic isotope effect, the deuteration of Sulindac at metabolically active positions is expected to alter its pharmacokinetic profile. The following table outlines the anticipated changes in the pharmacokinetic parameters of this compound compared to Sulindac.
| Parameter | Expected Change with Deuteration (this compound vs. Sulindac) | Rationale (Kinetic Isotope Effect) |
| Tmax (hours) | Potentially delayed | Slower metabolic conversion from the prodrug to the active metabolite. |
| Cmax (μg/mL) | Potentially altered | May be lower if the rate of formation of the active metabolite is slower, or higher for the parent drug if its own metabolism is slowed. |
| AUC (μg·h/mL) | Increased | Slower metabolism and clearance would lead to greater overall drug exposure. |
| Half-life (t½) (hours) | Increased | The primary impact of deuteration is a reduction in the rate of metabolic clearance, leading to a longer elimination half-life. |
Experimental Protocols
To definitively compare the pharmacokinetic profiles of Sulindac and this compound, a randomized, double-blind, crossover clinical trial would be the gold standard. Below is a detailed methodology for such a study.
A Comparative Pharmacokinetic Study Protocol
Objective: To compare the single-dose pharmacokinetic profiles of Sulindac and this compound in healthy adult volunteers.
Study Design: A randomized, double-blind, two-period, two-sequence crossover study.
Study Population:
-
Healthy adult male and female volunteers, aged 18-55 years.
-
Subjects with a body mass index (BMI) between 18.5 and 30.0 kg/m ².
-
Exclusion criteria: history of gastrointestinal, renal, or hepatic disease; known hypersensitivity to NSAIDs; use of any prescription or over-the-counter medications that could interfere with the study drugs.
Study Treatment:
-
Treatment A: Single oral dose of Sulindac (e.g., 200 mg tablet).
-
Treatment B: Single oral dose of this compound (e.g., equimolar to 200 mg Sulindac).
Study Procedure:
-
Screening: Potential subjects will undergo a physical examination, electrocardiogram (ECG), and clinical laboratory tests to determine eligibility.
-
Randomization: Eligible subjects will be randomly assigned to one of two treatment sequences (AB or BA).
-
Dosing Periods:
-
Period 1: After an overnight fast, subjects will receive their assigned treatment (A or B) with a standardized volume of water.
-
Washout Period: A washout period of at least 14 days will separate the two dosing periods to ensure complete elimination of the drug from the first period.
-
Period 2: After another overnight fast, subjects will receive the alternate treatment.
-
-
Pharmacokinetic Sampling:
-
Blood samples (e.g., 5 mL) will be collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
-
Bioanalytical Method:
-
Plasma concentrations of Sulindac, Sulindac sulfide, and Sulindac sulfone (and their deuterated counterparts) will be determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability.
-
-
Pharmacokinetic Analysis:
-
Non-compartmental analysis will be used to determine the following pharmacokinetic parameters for both Sulindac and this compound and their respective metabolites: Cmax, Tmax, AUC from time zero to the last measurable concentration (AUC0-t), AUC from time zero to infinity (AUC0-∞), and terminal elimination half-life (t½).
-
-
Statistical Analysis:
-
Analysis of variance (ANOVA) will be performed on the log-transformed pharmacokinetic parameters (Cmax, AUC0-t, and AUC0-∞) to assess for significant differences between the two treatments.
-
The 90% confidence intervals for the ratio of the geometric means (Treatment B / Treatment A) will be calculated.
-
Visualizing Key Pathways and Processes
Sulindac Metabolism Pathway
The metabolic conversion of Sulindac is central to its activity. The following diagram illustrates the key metabolic steps.
Caption: Metabolic pathway of Sulindac.
Experimental Workflow for Comparative Pharmacokinetic Study
The workflow for a clinical study comparing Sulindac and this compound involves several key stages, from volunteer recruitment to data analysis.
Caption: Workflow of a comparative pharmacokinetic study.
Logical Relationship of Deuteration to Pharmacokinetic Outcomes
The central hypothesis of deuterating Sulindac is that the kinetic isotope effect will lead to a more favorable pharmacokinetic profile. This logical relationship is depicted below.
Caption: The impact of deuteration on pharmacokinetics.
Conclusion
The deuteration of Sulindac to form this compound represents a rational drug design strategy to optimize its pharmacokinetic profile. While direct comparative data is limited, the well-established principles of the kinetic isotope effect strongly suggest that this compound would exhibit a longer half-life and increased systemic exposure compared to its non-deuterated counterpart. The provided experimental protocol outlines a robust methodology to definitively characterize and compare the pharmacokinetic profiles of these two compounds. Such studies are crucial for understanding the full therapeutic potential of deuterated Sulindac and for guiding its further clinical development. The visualizations provided offer a clear framework for understanding the metabolic pathways, experimental design, and the fundamental scientific principles underpinning the development of deuterated pharmaceuticals.
References
- 1. Concert Pharmaceuticals, Inc. Presents Positive 48-Week Results From Phase 2 Clinical Trial Of CTP-499 In Diabetic Kidney Disease - BioSpace [biospace.com]
- 2. A First-in-Patient, Multicenter, Double-Blind, 2-Arm, Placebo-Controlled, Randomized Safety and Tolerability Study of a Novel Oral Drug Candidate, CTP-499, in Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Deuterium Labeling and Its Isotope Effects on Sulindac Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulindac, a non-steroidal anti-inflammatory drug (NSAID), functions as a prodrug that undergoes metabolic activation and inactivation, processes critical to its therapeutic efficacy and side-effect profile. This technical guide explores the metabolic pathways of Sulindac and investigates the potential impact of deuterium labeling on its pharmacokinetics. By leveraging the kinetic isotope effect (KIE), deuterium substitution at specific metabolically active sites can modulate the rate of biotransformation, offering a strategy to optimize the drug's therapeutic index. This document details the metabolic fate of Sulindac, presents hypothetical comparative pharmacokinetic data based on the principles of deuterium labeling, outlines relevant experimental protocols for studying these effects, and visualizes the key pathways and workflows involved.
Introduction to Sulindac and Deuterium Labeling
Sulindac is an indole-acetic acid derivative NSAID used in the management of inflammatory conditions such as osteoarthritis and rheumatoid arthritis.[1] It is administered as an inactive sulfoxide prodrug, which is metabolized in the body to its pharmacologically active sulfide metabolite.[1] This active form is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins involved in inflammation and pain.[2]
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, effectively doubling its mass. When a hydrogen atom in a drug molecule is replaced with deuterium, the carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond. This difference in bond strength can lead to a slower rate of bond cleavage in enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect (KIE). In drug development, this "deuterium switch" is a strategy employed to slow down drug metabolism, potentially leading to an improved pharmacokinetic profile, such as a longer half-life and reduced formation of certain metabolites.
The Metabolic Journey of Sulindac
The metabolism of Sulindac is a complex process involving both reduction and oxidation, primarily occurring in the liver.[1] The key metabolic transformations are:
-
Reduction to Sulindac Sulfide: The inactive Sulindac (a sulfoxide) is reversibly reduced to Sulindac sulfide. This is the pharmacologically active metabolite responsible for COX inhibition.[1][3] This reduction is catalyzed by methionine sulfoxide reductases A (MsrA) and B (MsrB).[4]
-
Oxidation to Sulindac Sulfone: Sulindac can be irreversibly oxidized to Sulindac sulfone, an inactive metabolite.[1][3] This oxidation is primarily carried out by the cytochrome P450 (CYP) family of enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP3A4.[4]
The balance between the formation of the active sulfide and the inactive sulfone metabolites is a crucial determinant of Sulindac's efficacy and potential for adverse effects.
The Deuterium Isotope Effect on Sulindac Metabolism
This substitution is hypothesized to:
-
Decrease the rate of oxidation to the inactive Sulindac sulfone, as this is a CYP-mediated process that can involve the cleavage of a C-H bond.
-
Potentially shift the metabolic equilibrium towards the formation of the active Sulindac sulfide, thereby prolonging its therapeutic effect.
Quantitative Data: A Comparative Overview
The following tables present both established pharmacokinetic parameters for Sulindac in humans and rats, and hypothetical data for a deuterated version (Sulindac-d3) to illustrate the potential impact of the kinetic isotope effect.
Table 1: Pharmacokinetic Parameters of Sulindac and its Metabolites in Humans
| Parameter | Sulindac | Sulindac Sulfide | Sulindac Sulfone | Source |
| Mean Half-life (t½) (hours) | 7.8 | 16.4 | ~54.6 (in elderly) | [1][5] |
| Protein Binding (%) | ~93 | ~98 | ~95 | [6] |
Table 2: Hypothetical Pharmacokinetic Comparison of Sulindac vs. This compound in a Rat Model
| Parameter | Sulindac | This compound (Hypothetical) | Expected Change |
| AUC (Area Under the Curve) | X | > X | Increased systemic exposure |
| Cmax (Maximum Concentration) | Y | ≈ Y | Minimal change expected |
| t½ (Half-life) | Z | > Z | Prolonged half-life |
| Clearance (CL) | A | < A | Decreased rate of elimination |
| Formation of Sulfone Metabolite | B | < B | Reduced due to KIE |
Note: The values X, Y, Z, A, and B are placeholders for data that would be obtained from direct experimental comparison.
Experimental Protocols
To empirically determine the isotope effects of deuterium labeling on Sulindac metabolism, a series of in vitro and in vivo experiments are required.
Synthesis of Deuterated Sulindac (this compound)
A general synthetic route for Sulindac can be adapted for the synthesis of its deuterated analog.[7] A key step would involve the use of a deuterated reagent, such as deuterated methyl iodide (CD3I), to introduce the trideuterated methyl group.
Conceptual Synthetic Step: The condensation of the indene intermediate with p-(methylthio)benzaldehyde, followed by oxidation of the resulting sulfide to a sulfoxide, is a critical part of the synthesis.[7] To produce this compound, a deuterated analog of p-(methylthio)benzaldehyde, p-(trideuteromethylthio)benzaldehyde, would be used.
In Vitro Metabolism Assay Using Liver Microsomes
This assay assesses the metabolic stability of a compound in the presence of liver enzymes.
Protocol:
-
Preparation: Human or rat liver microsomes are thawed on ice. A reaction mixture is prepared containing a buffered solution (e.g., phosphate buffer, pH 7.4) and an NADPH-regenerating system.
-
Incubation: Sulindac or this compound is added to the reaction mixture and pre-incubated at 37°C. The reaction is initiated by the addition of the liver microsomes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound and the formation of metabolites.
In Vivo Pharmacokinetic Study in Rats
This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of the compound in a living organism.
Protocol:
-
Dosing: A cohort of rats is administered either Sulindac or this compound, typically via oral gavage.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) via a cannulated vein.
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma.
-
Sample Extraction: The plasma samples are subjected to protein precipitation and/or liquid-liquid extraction to isolate the drug and its metabolites.
-
LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS to determine the concentrations of Sulindac (or this compound) and its metabolites over time.
-
Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters (AUC, Cmax, t½, CL).
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological matrices.
Typical Parameters:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of water with an acidic modifier (e.g., formic acid) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for the parent drug and its metabolites. A deuterated internal standard is used for accurate quantification.[8]
-
Signaling Pathways Associated with Sulindac's Action
The primary mechanism of action for Sulindac's active sulfide metabolite is the inhibition of COX enzymes, which blocks the conversion of arachidonic acid into prostaglandins.[2] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Beyond COX inhibition, Sulindac and its metabolites have been shown to modulate other signaling pathways, which may contribute to their chemopreventive effects. These include the inhibition of the NF-κB pathway and the modulation of the cGMP/PKG pathway, which can influence cell growth and apoptosis.[9][10]
Conclusion and Future Directions
The application of deuterium labeling to Sulindac, specifically at the metabolically labile methyl-sulfoxide group, presents a compelling strategy for enhancing its pharmacokinetic profile. Theoretically, this modification should slow the rate of oxidative metabolism, thereby increasing the half-life of the parent drug and potentially shifting the metabolic balance towards the active sulfide metabolite. This could lead to a more sustained therapeutic effect and a potentially improved safety profile.
To validate these hypotheses, further research is essential. This includes the synthesis of deuterated Sulindac analogs and the execution of rigorous in vitro and in vivo studies to generate direct comparative data. Such studies will be crucial in determining if the "deuterium switch" can indeed optimize the therapeutic potential of this well-established anti-inflammatory agent. The experimental frameworks outlined in this guide provide a roadmap for these future investigations.
References
- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A kinetic study of sulindac in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. Sulindac - Wikipedia [en.wikipedia.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. selleckchem.com [selleckchem.com]
- 10. Sulindac selectively inhibits colon tumor cell growth by activating the cGMP/PKG pathway to suppress Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Regulatory Landscape: A Technical Guide to Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the use of deuterated internal standards (IS) is a cornerstone of robust bioanalytical method development, particularly for chromatographic assays coupled with mass spectrometry. This guide provides an in-depth overview of the regulatory guidelines, best practices, and critical considerations for their effective implementation in drug development.
The use of a stable isotope-labeled internal standard (SIL-IS), most commonly a deuterated version of the analyte, is highly recommended by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and is a key topic within the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4] The primary scientific justification for using a deuterated IS is its ability to compensate for variability during sample processing and analysis, most notably the matrix effect in LC-MS/MS analysis.[1][5]
Core Principles and Regulatory Expectations
A suitable internal standard is a critical component of a robust bioanalytical method.[6] The ideal IS co-elutes with the analyte and exhibits similar extraction recovery and ionization response.[6] Deuterated standards are considered the gold standard as they closely mimic the physicochemical properties of the analyte.[7][8]
Regulatory guidelines, particularly the ICH M10, emphasize the need for a well-characterized and validated bioanalytical method to ensure the reliability of study data.[3][4][9] While the FDA does not explicitly mandate the use of SIL-IS, it has issued citations for inadequate tracking of internal standard responses, and expects robust and reliable methods, which often necessitates their use.[1] The EMA has noted that over 90% of submissions incorporate SIL-IS and has rejected studies with inadequate surrogate internal standards.[1]
Key Considerations for Deuterated Internal Standards
Several factors must be carefully evaluated when selecting and utilizing a deuterated internal standard to ensure a compliant and scientifically sound bioanalytical method.
Isotopic Purity and Unlabeled Analyte Contribution
The presence of unlabeled analyte as an impurity in the deuterated internal standard can lead to inaccurate quantification, especially at the lower limit of quantification (LLOQ).[10] It is crucial that the deuterated standard is of the highest possible purity.[10]
| Parameter | Recommendation | Regulatory Emphasis |
| Isotopic Purity | Typically >98% isotopic enrichment is recommended.[7] High isotopic purity, often above 99%, is expected to meet regulatory and scientific standards.[11] | High purity is essential to minimize interference and ensure accurate quantification. |
| Unlabeled Analyte | The contribution of the unlabeled analyte in the IS solution to the analyte response should be evaluated. This interference should not be more than 20% of the LLOQ response of the analyte.[10] | Critical for ensuring the accuracy of measurements at the lower end of the calibration curve. |
Stability of the Isotopic Label
The stability of the deuterium label is paramount. Deuterium atoms should be placed on non-exchangeable positions within the molecule.[12]
-
Avoid: Placing labels on heteroatoms like oxygen (in alcohols, phenols, carboxylic acids) or nitrogen (in amines) where they can readily exchange with protons from the solvent or matrix.[12]
-
Caution: Deuterium atoms on carbons adjacent to carbonyl groups or in some aromatic positions may be susceptible to exchange under certain pH or catalytic conditions.[12]
-
Alternative: While more expensive, the use of ¹³C or ¹⁵N isotopes can be advantageous as they are not susceptible to exchange.[12][13]
Mass Difference and Isotopic Crosstalk
The mass difference between the analyte and the deuterated IS should be sufficient to prevent isotopic crosstalk.
| Parameter | Recommendation | Rationale |
| Mass Increase | A mass increase of at least +3 or +4 Da is generally recommended to ensure the signal is outside the natural isotopic distribution of the analyte.[6] For molecules containing atoms with significant natural isotopes (e.g., chlorine, bromine), a larger mass increase may be necessary.[6] | Prevents the isotopic envelope of the analyte from interfering with the signal of the internal standard, and vice versa. |
Potential for Kinetic Isotope Effect (KIE)
The kinetic isotope effect occurs when the substitution of an atom with its isotope alters the rate of a chemical reaction.[14] In the context of drug metabolism, if a C-H bond that is broken in a rate-determining metabolic step is replaced with a C-D bond, the metabolism can be slowed.[15]
While this can be exploited in drug design to improve pharmacokinetic profiles, it is an important consideration for internal standards.[15] If the deuterated IS has a different metabolic fate than the analyte due to the KIE, it may not accurately reflect the analyte's concentration, particularly in long-term stability studies.
Experimental Protocols: Ensuring Robust Method Validation
A comprehensive validation of the bioanalytical method is required to demonstrate its suitability for its intended purpose.[9] The following are key experiments where the performance of the deuterated internal standard is critical.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.[16]
Methodology:
-
Analyze at least six independent sources of the biological matrix.
-
Each blank matrix should be processed with and without the internal standard to assess for any interfering peaks at the retention times of the analyte and IS.
-
The response of any interfering peak in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of any interfering peak at the retention time of the IS should be ≤ 5% of the IS response in the LLOQ sample.
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.[1]
Methodology:
-
Prepare two sets of samples at low and high concentrations of the analyte and a consistent concentration of the IS.
-
Set A: Analyte and IS spiked into the mobile phase or an appropriate solvent.
-
Set B: Blank matrix from at least six different sources is extracted, and the analyte and IS are added to the post-extraction supernatant.
-
The matrix factor (MF) is calculated for both the analyte and the IS by comparing the peak areas from Set B to Set A.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS. The coefficient of variation (CV%) of the IS-normalized MF across the different matrix sources should be ≤ 15%.
Stability
Objective: To evaluate the stability of the analyte and internal standard under various conditions encountered during sample handling and analysis.[17]
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples at low and high concentrations after at least three freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples at low and high concentrations after being left at room temperature for a period that reflects the expected sample handling time.
-
Long-Term Stability: Analyze QC samples at low and high concentrations after storage at the intended long-term storage temperature for a defined period.
-
Stock and Working Solution Stability: The stability of the analyte and IS in their respective solutions should be established under the storage conditions.
In all stability experiments, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing Key Processes and Relationships
To further clarify the regulatory and scientific considerations, the following diagrams illustrate key workflows and decision-making processes.
Caption: Workflow for the selection of an internal standard.
Caption: Bioanalytical method validation workflow.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. scispace.com [scispace.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. database.ich.org [database.ich.org]
- 10. tandfonline.com [tandfonline.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 15. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioanalysisforum.jp [bioanalysisforum.jp]
- 17. researchgate.net [researchgate.net]
Methodological & Application
LC-MS/MS Method for High-Throughput Quantification of Sulindac Using Sulindac-d3 Internal Standard
Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Sulindac in biological matrices. The use of a stable isotope-labeled internal standard, Sulindac-d3, ensures high accuracy and precision, making this method ideal for pharmacokinetic studies and other drug development applications. The protocol details a straightforward protein precipitation extraction procedure and optimized chromatographic and mass spectrometric conditions for high-throughput analysis.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) widely used for the treatment of pain and inflammation. Accurate and reliable quantification of Sulindac in biological samples is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred analytical technique for bioanalysis due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative LC-MS/MS assays. The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results. This application note provides a detailed protocol for the development and implementation of an LC-MS/MS method for Sulindac using this compound as the internal standard.
Experimental
Materials and Reagents
-
Sulindac and this compound reference standards were of high purity (≥98%).
-
Acetonitrile (ACN), methanol (MeOH), and water (H₂O) were of LC-MS grade.
-
Formic acid (FA) was of analytical grade.
-
Human plasma (or other relevant biological matrix) was used for matrix-matched calibration standards and quality control samples.
Instrumentation
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepared by dissolving Sulindac and this compound in methanol.
-
Working Standard Solutions: Prepared by serial dilution of the stock solutions with 50:50 (v/v) acetonitrile:water to create a series of calibration standards.
-
Internal Standard (IS) Working Solution: A solution of this compound at a constant concentration (e.g., 100 ng/mL) was prepared in 50:50 (v/v) acetonitrile:water.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
Inject into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
A reversed-phase C18 column is typically used for the separation of Sulindac.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 20 |
| 5.0 | 20 |
Mass Spectrometry
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
Table 3: Mass Spectrometer Parameters
| Parameter | Setting |
| Ionization Mode | ESI Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| Curtain Gas (CUR) | 35 psi |
| Collision Gas (CAD) | Medium |
Table 4: MRM Transitions and Compound-Dependent Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
| Sulindac | 357.1 | 233.1 | 80 | 25 |
| This compound | 360.1 | 236.1 | 80 | 25 |
Data Analysis and Quantification
The concentration of Sulindac in the samples was determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve was constructed by plotting the peak area ratio against the corresponding concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 5: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 15,500 | 101,500 | 0.153 |
| 50 | 76,000 | 99,800 | 0.761 |
| 100 | 152,000 | 100,500 | 1.512 |
| 500 | 755,000 | 99,500 | 7.588 |
| 1000 | 1,510,000 | 100,200 | 15.070 |
Method Validation
The developed method should be validated according to regulatory guidelines (e.g., FDA or EMA) for bioanalytical method validation. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at multiple concentration levels on different days.
-
Matrix Effect: The effect of the sample matrix on the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Visualizations
Caption: Experimental workflow for Sulindac quantification.
Caption: LC-MS/MS analysis logical relationship.
Conclusion
The LC-MS/MS method described in this application note provides a sensitive, selective, and reliable approach for the quantification of Sulindac in biological matrices. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple protein precipitation sample preparation procedure and the rapid chromatographic runtime make this method suitable for high-throughput bioanalysis in a drug development setting. Proper method validation is essential to ensure the reliability of the data generated.
Application Note: High-Throughput Quantification of Sulindac in Human Plasma using Sulindac-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the quantitative analysis of Sulindac in human plasma samples. The method employs a stable isotope-labeled internal standard, Sulindac-d3, to ensure accuracy and precision, which is crucial for pharmacokinetic and drug metabolism studies. The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) analysis. This robust method is designed for researchers, scientists, and drug development professionals requiring a reliable bioanalytical workflow for Sulindac quantification.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is metabolized into an active sulfide form and an inactive sulfone metabolite.[1][2] Accurate measurement of Sulindac concentrations in plasma is essential for pharmacokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred method in quantitative bioanalysis using mass spectrometry.[3][4][5] A SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[4][6] This protocol provides a comprehensive procedure for the extraction and quantification of Sulindac in human plasma.
Experimental
Materials and Reagents
-
Sulindac (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (K2-EDTA)
Equipment
-
UPLC system (e.g., Waters ACQUITY UPLC or equivalent)
-
Tandem mass spectrometer (e.g., Sciex Triple Quad or equivalent)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Sulindac and this compound in methanol to prepare individual 1 mg/mL primary stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Sulindac by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
-
Sample Preparation Protocol (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.
-
Add 50 µL of the appropriate Sulindac working standard solution (for calibration curve) or blank diluent (for unknown samples) to the respective tubes.
-
Pipette 100 µL of human plasma into each tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes.
-
To precipitate plasma proteins, add 300 µL of cold acetonitrile to each tube.
-
Vortex mix each tube for 1 minute.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are recommended starting conditions and may require optimization for your specific instrumentation.
Table 1: UPLC-MS/MS Parameters
| Parameter | Condition |
| UPLC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions: | |
| Sulindac | Precursor Ion (Q1): m/z 357.1 -> Product Ion (Q2): m/z 233.1 |
| This compound | Precursor Ion (Q1): m/z 360.1 -> Product Ion (Q2): m/z 236.1 |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimize for your instrument |
| Declustering Potential (DP) | Optimize for your instrument |
| Source Temperature | 500°C |
Data Analysis and Quantification
The concentration of Sulindac in the plasma samples is determined by calculating the peak area ratio of the Sulindac MRM transition to the this compound internal standard MRM transition. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Sulindac in the unknown samples is then interpolated from this calibration curve using a linear regression with 1/x² weighting.
Workflow Diagram
Caption: Experimental workflow for the quantification of Sulindac in plasma.
Conclusion
This application note provides a detailed and robust protocol for the quantification of Sulindac in human plasma using this compound as an internal standard. The simple protein precipitation sample preparation method and the sensitive UPLC-MS/MS analysis make this method suitable for high-throughput bioanalytical studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is critical for reliable pharmacokinetic data.
References
- 1. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Application Notes and Protocols for In Vivo Experimental Design with Sulindac-d3 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of Sulindac-d3 in various animal models. This compound, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, serves primarily as an internal standard for the quantification of Sulindac and its metabolites in biological samples via mass spectrometry. Given this primary application, the in vivo experimental design for this compound is intrinsically linked to the administration and analysis of Sulindac.
Introduction to Sulindac and this compound
Sulindac is a prodrug that is metabolized in the body to its active sulfide metabolite.[1][2][3][4] This active form exhibits anti-inflammatory, analgesic, and antipyretic properties by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1] Inhibition of these enzymes reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] Beyond its anti-inflammatory effects, Sulindac has been investigated for its potential anti-cancer properties, which are mediated through both COX-dependent and COX-independent pathways.[1][5]
This compound is a stable isotope-labeled version of Sulindac, where three hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) analysis, as it behaves chemically and chromatographically identically to Sulindac but is distinguishable by its higher mass.
Mechanism of Action of Sulindac
Sulindac exerts its biological effects through a multi-faceted mechanism of action. The primary and most well-understood mechanism is the inhibition of COX enzymes. However, its anti-neoplastic effects involve the modulation of several other signaling pathways.
COX Inhibition Pathway
The anti-inflammatory effects of Sulindac are primarily due to the inhibition of prostaglandin synthesis by its active sulfide metabolite.
Caption: Sulindac's primary anti-inflammatory mechanism of action.
Anti-Cancer Signaling Pathways
Sulindac and its metabolites have been shown to influence several signaling pathways implicated in cancer development and progression, including the Wnt/β-catenin and PI3K/Akt pathways.[1][6][7]
Caption: Sulindac's inhibitory effects on key cancer-related signaling pathways.
Quantitative Data from In Vivo Animal Studies with Sulindac
The following tables summarize quantitative data from various preclinical studies using Sulindac in different animal models. This data can serve as a reference for designing new experiments.
Table 1: In Vivo Anti-Inflammatory Efficacy of Sulindac
| Animal Model | Species | Sulindac Dose | Administration Route | Efficacy Endpoint | Result | Reference |
| Carrageenan-induced paw edema | Rat | 100 mg/kg | Oral | Reduction in paw edema | Significant reduction | [8] |
| Acetic acid-induced writhing | Mouse | 100 mg/kg | Oral | Inhibition of writhing | Significant inhibition | [8] |
| LPS-induced lung inflammation | Mouse | 40 mg/kg | Intraperitoneal | Decrease in BALF chemokines (CXCL2, KC) | Significant decrease | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of Sulindac
| Animal Model | Species | Sulindac Dose | Administration Route | Efficacy Endpoint | Result | Reference |
| Pancreatic cancer xenograft (MiaPaCa-2, BxPC-3) | Mouse | 60 mg/kg | Oral | Reduction in tumor growth | Significant reduction | [8] |
| Oral carcinogenesis model | Hamster | Not specified | Oral | Delayed progression of premalignant lesions | Significant delay | [10] |
| Ischemic stroke model (MCAO) | Rat | 0.2 mg/day | Intraperitoneal | Reduction in infarct size | Significant reduction | [11] |
Table 3: Pharmacokinetic Parameters of Sulindac in Mice (Oral Administration)
| Compound | Dose | Cmax (µM) | Tmax (h) | t1/2 (h) | AUC0–24h (µM*h) | Reference |
| Sulindac | 100 mg/kg | ~234 | 2 | 3.5 | ~707 | [12] |
| Sulindac Sulfide | 100 mg/kg | - | - | - | ~2697 | [12] |
| Sulindac Sulfone | 100 mg/kg | - | - | 19.9 | ~632 | [12] |
Note: Pharmacokinetic parameters can vary depending on the animal species, strain, sex, and the vehicle used for administration.
Experimental Protocols
The following are generalized protocols for in vivo studies involving Sulindac. When using this compound as an internal standard, it is typically spiked into biological samples during the analytical phase. However, if the study aims to investigate the pharmacokinetics of this compound itself, it would be administered to a satellite group of animals following a similar protocol to Sulindac.
General Experimental Workflow
Caption: A typical workflow for an in vivo study with Sulindac.
Protocol for Anti-Inflammatory Study: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the anti-inflammatory effect of Sulindac on acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Sulindac
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
1% (w/v) Carrageenan solution in sterile saline
-
Pletysmometer
Procedure:
-
Acclimatization: House the rats for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.
-
Grouping: Randomly divide the animals into groups (n=6-8 per group):
-
Group 1: Vehicle control
-
Group 2: Sulindac (e.g., 100 mg/kg)
-
Group 3: Positive control (e.g., Indomethacin)
-
-
Drug Administration: Administer Sulindac or vehicle orally by gavage one hour before the induction of inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 24 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Protocol for Anti-Tumor Study: Xenograft Model in Mice
Objective: To assess the anti-tumor efficacy of Sulindac on the growth of cancer cell xenografts.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., MiaPaCa-2 pancreatic cancer cells)
-
Sulindac
-
Vehicle (e.g., corn oil)
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Culture: Culture the cancer cells under appropriate conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of saline or media, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice with established tumors to treatment groups:
-
Group 1: Vehicle control
-
Group 2: Sulindac (e.g., 60 mg/kg)
-
-
Drug Administration: Administer Sulindac or vehicle daily via oral gavage.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 3-4 weeks) or until the tumors in the control group reach a specified size. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.
Bioanalytical Method Using this compound
Objective: To accurately quantify Sulindac and its metabolites in plasma samples.
Procedure Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add an internal standard solution containing a known concentration of this compound.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop a chromatographic method to separate Sulindac, its metabolites, and this compound.
-
Optimize the mass spectrometer parameters for the detection and quantification of each analyte.
-
Generate a calibration curve using known concentrations of Sulindac and a fixed concentration of this compound.
-
-
Quantification:
-
Determine the concentration of Sulindac in the unknown samples by comparing the peak area ratio of Sulindac to this compound against the calibration curve.
-
Conclusion
The in vivo application of this compound is a critical component of preclinical studies involving Sulindac, enabling robust and accurate pharmacokinetic and pharmacodynamic assessments. The protocols and data presented herein provide a foundational framework for researchers to design and execute meaningful in vivo experiments. It is essential to adapt these general protocols to the specific research question, animal model, and available resources, ensuring all procedures are in compliance with institutional animal care and use guidelines.
References
- 1. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Novel Non-Cyclooxygenase Inhibitory Derivative of Sulindac Inhibits Breast Cancer Cell Growth In Vitro and Reduces Mammary Tumorigenesis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sulindac and vitamin D3 synergically inhibit proliferation of MCF-7 breast cancer cell through AMPK/Akt/β-catenin axis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. New use for an old drug: COX‐independent anti‐inflammatory effects of sulindac in models of cystic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Antineoplastic Effects of the NSAID Sulindac in an Oral Carcinogenesis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective mechanism of sulindac in an animal model of ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The metabolism and pharmacokinetics of phospho-sulindac (OXT-328) and the effect of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Incorporating Sulindac-d3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing Sulindac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, in various cell-based assays. Sulindac and its metabolites are known to modulate several key signaling pathways implicated in inflammation and cancer, including the Cyclooxygenase (COX), Wnt/β-catenin, and Ras pathways.
The incorporation of deuterium in this compound offers distinct advantages for in vitro studies. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to increased metabolic stability. This property makes this compound a valuable tool for studies requiring longer-term cell culture experiments, as it may exhibit a slower rate of metabolism by cellular enzymes compared to its non-deuterated counterpart. Furthermore, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification of Sulindac in cell lysates and culture media, ensuring accurate and reproducible measurements of drug uptake and metabolism.[1]
I. Modulation of the COX-2 Signaling Pathway
Sulindac is a prodrug that is metabolized to its active sulfide form, which is a potent inhibitor of COX enzymes, particularly COX-2.[1] Overexpression of COX-2 is a hallmark of many inflammatory conditions and cancers. The following protocol describes a cell-based assay to determine the inhibitory effect of this compound on COX-2 activity.
Experimental Protocol: COX-2 Inhibition Assay
This protocol is designed to measure the production of prostaglandin E2 (PGE2), a primary product of COX-2 activity, in response to an inflammatory stimulus in the presence or absence of this compound.
Materials:
-
Human cancer cell line with high COX-2 expression (e.g., HT-29, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β) to induce COX-2 expression and activity
-
PGE2 ELISA Kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed cells in a 24-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Once cells are attached and growing, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100 µM).
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Induce COX-2 activity by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL IL-1β) to the wells.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection:
-
Collect the cell culture supernatant and store it at -80°C for PGE2 analysis.
-
Wash the cells with ice-cold PBS and lyse them using a suitable cell lysis buffer.
-
Determine the protein concentration of the cell lysates using a BCA protein assay.
-
-
PGE2 Quantification:
-
Thaw the supernatant samples and measure the PGE2 concentration using a commercial PGE2 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the PGE2 concentrations to the total protein concentration of the corresponding cell lysates.
-
Calculate the percentage of COX-2 inhibition for each this compound concentration relative to the vehicle-treated control.
-
Determine the IC50 value of this compound for COX-2 inhibition.
-
Data Presentation: COX-2 Inhibition by this compound
| Concentration of this compound (µM) | PGE2 Concentration (pg/mg protein) | % Inhibition of COX-2 Activity |
| 0 (Vehicle Control) | 1500 ± 120 | 0 |
| 1 | 1250 ± 98 | 16.7 |
| 10 | 800 ± 65 | 46.7 |
| 50 | 450 ± 40 | 70.0 |
| 100 | 250 ± 25 | 83.3 |
Signaling Pathway Diagram: COX-2 Pathway
Caption: Inhibition of the COX-2 signaling pathway by the active metabolite of this compound.
II. Investigation of the Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin signaling pathway is a critical event in the development of several cancers. Sulindac has been shown to suppress this pathway, leading to decreased cell proliferation and induction of apoptosis.
Experimental Protocol: β-catenin/TCF Reporter Assay
This protocol utilizes a luciferase reporter construct containing T-cell factor (TCF) binding elements to measure the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
Cancer cell line with an active Wnt/β-catenin pathway (e.g., HCT-116, SW480)
-
β-catenin/TCF luciferase reporter plasmid (e.g., TOP-Flash)
-
Control reporter plasmid (e.g., FOP-Flash)
-
Transfection reagent
-
This compound (stock solution in DMSO)
-
Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed cells in a 24-well plate.
-
Co-transfect the cells with the TOP-Flash (or FOP-Flash) reporter plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.
-
-
Cell Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing different concentrations of this compound (e.g., 0, 25, 50, 100, 200 µM).
-
Incubate for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer, following the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity for this compound treated cells compared to the vehicle-treated control.
-
Data Presentation: Effect of this compound on β-catenin/TCF Transcriptional Activity
| Concentration of this compound (µM) | Normalized Luciferase Activity (Fold Change) |
| 0 (Vehicle Control) | 1.00 ± 0.08 |
| 25 | 0.82 ± 0.06 |
| 50 | 0.65 ± 0.05 |
| 100 | 0.45 ± 0.04 |
| 200 | 0.28 ± 0.03 |
Signaling Pathway Diagram: Wnt/β-catenin Pathway
Caption: this compound mediated inhibition of the Wnt/β-catenin signaling pathway.
III. Analysis of the Ras Signaling Pathway
The Ras family of small GTPases are key regulators of cell proliferation, differentiation, and survival. Mutations in Ras genes are common in human cancers. Sulindac sulfide has been shown to inhibit Ras signaling.
Experimental Protocol: Ras Activation Assay (G-LISA)
This protocol measures the levels of active, GTP-bound Ras using a commercially available G-LISA™ assay kit.
Materials:
-
Cancer cell line with known Ras activation (e.g., Panc-1, MiaPaCa-2)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Serum (as a stimulant for Ras activation)
-
G-LISA™ Assay Kit (Ras activation)
-
Plate reader
Procedure:
-
Cell Seeding and Serum Starvation:
-
Seed cells in a 96-well plate.
-
Once confluent, serum-starve the cells for 18-24 hours to reduce basal Ras activity.
-
-
Cell Treatment and Stimulation:
-
Pre-treat the serum-starved cells with various concentrations of this compound for 2-4 hours.
-
Stimulate Ras activity by adding serum (e.g., 10% FBS) for 15-30 minutes.
-
-
Ras Activation Measurement:
-
Lyse the cells and immediately perform the G-LISA™ assay according to the manufacturer's protocol. This typically involves adding the lysate to a plate pre-coated with a Ras-GTP binding protein.
-
The amount of active Ras is then detected using a specific antibody and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of Ras activation inhibition for each this compound concentration relative to the stimulated, vehicle-treated control.
-
Data Presentation: Inhibition of Ras Activation by this compound
| Concentration of this compound (µM) | Ras Activation (Absorbance at 490 nm) | % Inhibition of Ras Activation |
| 0 (Unstimulated) | 0.15 ± 0.02 | - |
| 0 (Stimulated + Vehicle) | 0.85 ± 0.07 | 0 |
| 25 | 0.68 ± 0.05 | 20.0 |
| 50 | 0.50 ± 0.04 | 41.2 |
| 100 | 0.32 ± 0.03 | 62.4 |
Signaling Pathway Diagram: Ras Signaling Pathway
Caption: Inhibition of the Ras signaling cascade by the active metabolite of this compound.
IV. General Experimental Workflow and Use of this compound as an Internal Standard
The following diagram illustrates a general workflow for cell-based assays incorporating this compound, including its application as an internal standard for quantitative analysis.
Workflow Diagram: Cell-Based Assay with this compound
References
Application Notes: Preparation and Storage of Sulindac-d3 Solutions
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that functions as a nonselective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] It is a prodrug that is metabolized in the body into its active sulfide and inactive sulfone derivatives.[1] The active sulfide metabolite is primarily responsible for the anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[1][2] Beyond its anti-inflammatory properties, Sulindac and its metabolites have been investigated for their potential in cancer chemoprevention, affecting various cellular signaling pathways such as Wnt/β-catenin and PI3K/Akt.[2][3]
Sulindac-d3 is a deuterated form of Sulindac, intended for use as an internal standard for the quantification of Sulindac by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[4][5] The incorporation of deuterium atoms provides a distinct mass signature, allowing for accurate measurement of the non-labeled compound in complex biological samples. This document provides detailed protocols for the preparation and storage of this compound stock and working solutions for research applications.
Data Presentation
The following tables summarize the key properties and recommended handling conditions for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Formal Name | 5-fluoro-2-methyl-1Z-[[4-(methylsulfinyl-d3)phenyl]methylene]-1H-indene-3-acetic acid | [4] |
| Molecular Formula | C₂₀H₁₄D₃FO₃S | [4] |
| Formula Weight | 359.4 g/mol | [4] |
| Purity | ≥99% deuterated forms (d1-d3) | [4] |
| Formulation | A solid | [4] |
| Appearance | Light yellow to yellow solid | [5] |
Table 2: Solubility of this compound and Sulindac
| Solvent | This compound Solubility | Sulindac Solubility | Reference |
| DMSO | Soluble | ~30 mg/mL, ~71-82 mg/mL | [4][6][7] |
| Methanol | Soluble | Not specified | [4] |
| Ethanol | Not specified | ~2 mg/mL, 25 mM | [6][8] |
| Dimethylformamide (DMF) | Not specified | ~30 mg/mL | [6] |
| PBS (pH 7.2) | Not specified | ~0.05 mg/mL | [6] |
| 1:5 DMSO:PBS (pH 7.2) | Not specified | ~0.15 mg/mL | [6] |
Note: The solubility of deuterated compounds is expected to be very similar to their non-labeled counterparts.
Table 3: Recommended Storage and Stability
| Form | Storage Temperature | Stability | Reference |
| Solid | -20°C | ≥ 4 years | [4][6] |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [5] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | [5] |
| Aqueous Solutions | 4°C | Not recommended for more than one day | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in Organic Solvent
This protocol describes the preparation of a concentrated stock solution of this compound in an organic solvent like DMSO. This stock solution is suitable for long-term storage and for making subsequent dilutions.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of this compound solid using an analytical balance and place it into a sterile vial.
-
Solvent Addition: Calculate the required volume of DMSO to achieve the desired concentration (e.g., 10 mg/mL or 25 mM). Using a calibrated micropipette, add the calculated volume of DMSO to the vial containing the solid.
-
Dissolution: Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquoting and Storage: For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
This protocol outlines the dilution of the organic stock solution into an aqueous buffer or cell culture medium for use in biological experiments. It is critical to minimize the final concentration of the organic solvent to avoid cytotoxicity.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile Phosphate-Buffered Saline (PBS) or complete cell culture medium
-
Sterile polypropylene tubes
Procedure:
-
Thaw Stock Solution: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serial Dilution (Recommended): To achieve a low final solvent concentration, perform serial dilutions.
-
First, dilute the stock solution into sterile culture medium to create an intermediate, higher-concentration working solution.
-
For example, add 10 µL of a 10 mM stock solution to 990 µL of culture medium to get a 100 µM intermediate solution.
-
-
Final Dilution: Add the required volume of the intermediate solution to the final volume of cell culture medium in your experimental vessel (e.g., 6-well plate or T-75 flask).
-
Solvent Concentration Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.
-
Immediate Use: Aqueous solutions of Sulindac are not stable for long periods.[6] Prepare these working solutions fresh immediately before each experiment and do not store them for future use.
Visualizations
Caption: Workflow for preparing and storing this compound solutions.
Caption: Sulindac inhibits COX enzymes, blocking prostaglandin synthesis.
References
- 1. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 3. NSAID Sulindac and Its Analogs Bind RXRα and Inhibit RXRα-dependent AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Sulindac - LKT Labs [lktlabs.com]
Application Note: The Role of Sulindac-d3 in Drug-Drug Interaction Studies
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document outlines the primary application of Sulindac-d3 as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Sulindac and its metabolites in in vitro and in vivo drug-drug interaction (DDI) studies.
Introduction
Drug-drug interactions (DDIs) are a major concern in drug development and clinical practice, as they can lead to altered efficacy or toxicity of a therapeutic agent.[1] Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective COX inhibitor.[2] It is a prodrug that is metabolized into its pharmacologically active sulfide metabolite and an inactive sulfone metabolite.[2][3] Due to its metabolic profile and interaction with various drug-metabolizing enzymes and transporters, Sulindac is often involved in or studied for potential DDIs.[4][5]
The accurate assessment of DDIs requires precise quantification of the drug and its metabolites in biological matrices. Deuterated compounds, such as this compound, are critical tools in this process.[6][7] By replacing hydrogen atoms with deuterium, the molecule's mass is increased without significantly altering its chemical and biological properties.[8][9] This makes this compound an ideal internal standard for mass spectrometry-based bioanalysis.[7]
Principle of Application: this compound is used as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[7][10] It co-elutes with the non-labeled analyte (Sulindac) and experiences similar extraction recovery and matrix effects (ion suppression or enhancement). By measuring the ratio of the analyte to the known concentration of the internal standard, highly accurate and precise quantification can be achieved.[11]
Sulindac Metabolism and DDI Profile
Understanding the metabolic fate of Sulindac is crucial for designing relevant DDI studies.
-
Metabolism: Sulindac is a prodrug that undergoes reversible reduction to the active Sulindac sulfide and irreversible oxidation to the inactive Sulindac sulfone .[2][3] The reduction to the active sulfide is catalyzed by methionine sulfoxide reductases, while oxidation involves cytochrome P450 (CYP) enzymes, including CYP1A2, CYP1B1, and CYP3A4.[12][13]
-
DDI Potential: Sulindac and its metabolites are known to interact with several enzymes and transporters.
-
Enzyme Inhibition: Sulindac sulfide is a potent inhibitor of CYP4A11.[4]
-
Transporter Inhibition: The sulfide and sulfone metabolites are potent inhibitors of renal organic anion transporters OAT1 and OAT3.[5] These interactions can affect the clearance of co-administered drugs that are substrates for these transporters.
-
Caption: Metabolic pathway of Sulindac.
Quantitative Data: Inhibition Profile of Sulindac & Metabolites
While this compound is used for quantification, the DDI studies themselves focus on the inhibitory potential of the parent drug and its metabolites. The following tables summarize key inhibition constants.
Table 1: Enzyme Inhibition by Sulindac and Metabolites
| Compound | Enzyme | IC50 (µM) | Inhibition Type | Source |
|---|---|---|---|---|
| Sulindac Sulfide | CYP4A11 | 6.16 | Mixed | [4] |
| Sulindac | CYP4A11 | 52.7 | - | [4] |
| Sulindac Sulfone | CYP4A11 | 71.6 | - | [4] |
| Sulindac Sulfide | 5-Lipoxygenase (5-LO) | ~8-10 | - |[14] |
Table 2: Transporter Inhibition by Sulindac Metabolites
| Compound | Transporter | Ki (µM) | Source |
|---|---|---|---|
| Sulindac Sulfide | OAT1 | 2.6 | [5] |
| Sulindac Sulfide | OAT3 | 0.2 | [5] |
| Sulindac Sulfone | OAT1 | 14.5 | [5] |
| Sulindac Sulfone | OAT3 | 1.8 |[5] |
Experimental Protocols
The primary use of this compound is in the analytical phase of DDI studies. Below are representative protocols where it serves as an internal standard.
Protocol 1: In Vitro OATP1B1 Inhibition Assay Using a Probe Substrate
This protocol describes how to determine if a test compound inhibits the OATP1B1 transporter, using a known OATP1B1 substrate. This compound would be used if Sulindac itself were the probe substrate being measured.
Objective: To determine the IC50 value of a test compound against OATP1B1-mediated transport.
Materials:
-
HEK293 cells stably expressing OATP1B1 (and mock-transfected control cells).[15]
-
Cell culture medium, plates, and incubator.
-
OATP1B1 probe substrate (e.g., Estradiol-17β-glucuronide, or Sulindac itself).[15]
-
Test compound (potential inhibitor).
-
Positive control inhibitor (e.g., Rifampicin).[16]
-
Hanks' Balanced Salt Solution (HBSS).
-
Lysis Buffer (e.g., Methanol:Acetonitrile 1:1).
-
This compound (as internal standard).
-
LC-MS/MS system.
Methodology:
-
Cell Seeding: Seed OATP1B1-expressing and mock cells in 24- or 48-well plates and grow to confluence.[15]
-
Preparation: Wash cells with warm HBSS.
-
Inhibitor Pre-incubation (Optional but Recommended): Pre-incubate cells with various concentrations of the test compound or positive control in HBSS for 10-30 minutes at 37°C.[17]
-
Substrate Incubation: Add the OATP1B1 probe substrate (e.g., Sulindac) to the wells (with the inhibitor still present) and incubate for a short, defined period (e.g., 2-5 minutes) at 37°C.[15]
-
Terminate Transport: Stop the uptake by rapidly washing the cells three times with ice-cold HBSS.
-
Cell Lysis and Sample Preparation:
-
Lyse the cells by adding ice-cold Lysis Buffer to each well.
-
Add a fixed concentration of This compound (Internal Standard) to all samples, including calibration standards and quality controls.
-
Harvest the lysate and centrifuge to pellet cell debris.
-
-
LC-MS/MS Analysis: Transfer the supernatant to autosampler vials and analyze using a validated LC-MS/MS method to measure the concentration of the probe substrate (Sulindac).
-
Data Analysis:
-
Calculate the ratio of the analyte peak area to the internal standard (this compound) peak area.
-
Determine the concentration of the analyte in each sample using a calibration curve.
-
Calculate the percent inhibition at each test compound concentration relative to the vehicle control.
-
Plot percent inhibition versus test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an in vitro DDI transporter inhibition assay.
Protocol 2: Sample Preparation for Pharmacokinetic Analysis from Plasma
Objective: To extract Sulindac and its metabolites from plasma for quantification in a pharmacokinetic DDI study.
Methodology:
-
Sample Thawing: Thaw plasma samples, calibration standards, and quality controls on ice.
-
Aliquoting: Aliquot 100 µL of each plasma sample into a microcentrifuge tube.
-
Internal Standard Addition: Add 10 µL of a working solution of This compound in methanol to each tube. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Mixing and Centrifugation: Vortex the samples vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporation (Optional): Evaporate the solvent to dryness under a stream of nitrogen. Reconstitute the residue in a smaller volume of the initial mobile phase (e.g., 100 µL). This step concentrates the sample and improves sensitivity.
-
LC-MS/MS Analysis: Inject the prepared samples into the LC-MS/MS system for analysis.
Caption: Role of this compound in correcting analytical variability.
Conclusion
This compound is an essential tool for conducting robust and reliable drug-drug interaction studies involving Sulindac. Its application as a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis via LC-MS/MS. By enabling the precise measurement of Sulindac and its active metabolites, this compound allows researchers to accurately characterize the inhibition or induction potential of new chemical entities on relevant metabolic and transport pathways, ultimately leading to safer and more effective medicines.
References
- 1. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of acidic non-steroidal anti-inflammatory drugs on human cytochrome P450 4A11 activity: Roles of carboxylic acid and a sulfur atom in potent inhibition by sulindac sulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Drug Metabolites Potently Inhibit Renal Organic Anion Transporters, OAT1 and OAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterated Compounds [simsonpharma.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sussex-research.com [sussex-research.com]
- 11. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the metabolism and biological activity of the epimers of sulindac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sulindac sulfide suppresses 5-lipoxygenase at clinically relevant concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xenotech.com [xenotech.com]
- 16. Inhibition of OATP-1B1 and OATP-1B3 by tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-incubation with OATP1B1 and OATP1B3 inhibitors potentiates inhibitory effects in physiologically relevant sandwich-cultured primary human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Sulindac-d3 in Bioequivalence Studies of Sulindac Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting bioequivalence (BE) studies of Sulindac formulations, with a specific focus on the use of Sulindac-d3 as an internal standard for bioanalytical method development and validation.
Introduction
Sulindac is a non-steroidal anti-inflammatory drug (NSAID) that is administered as an inactive prodrug.[1][2] Following oral administration, it undergoes reversible reduction to its active sulfide metabolite, which is primarily responsible for its therapeutic effects, and irreversible oxidation to an inactive sulfone metabolite.[1][2] When assessing the bioequivalence of different Sulindac formulations, it is crucial to accurately quantify the concentrations of the parent drug and its major metabolites in a biological matrix, typically plasma.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The nearly identical physicochemical properties of this compound to Sulindac ensure that it behaves similarly during sample extraction, chromatography, and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the analytical method.
Data Presentation
The following table summarizes pharmacokinetic data from a bioequivalence study comparing a capsule (Test) and a tablet (Reference) formulation of Sulindac, each containing 150 mg of the drug. This study provides valuable data for understanding the bioequivalence of different Sulindac formulations.
Table 1: Summary of Pharmacokinetic Parameters for Sulindac and its Metabolites [3][4]
| Analyte | Formulation | Cmax (μg/mL) | Tmax (hr) | AUC (0-24h) (μg·hr/mL) | AUC (0-∞) (μg·hr/mL) |
| Sulindac | Capsule (Test) | 5.71 | 1.52 | 18.3 | 18.5 |
| Tablet (Reference) | 3.34 | 1.90 | 14.6 | 15.3 | |
| Sulindac Sulfide | Capsule (Test) | 2.44 | 2.19 | 24.3 | 25.8 |
| Tablet (Reference) | 1.59 | 3.12 | 22.3 | 26.8 | |
| Sulindac Sulfone | Capsule (Test) | 0.79 | 2.50 | 11.2 | 16.9 |
| Tablet (Reference) | 0.78 | 2.92 | 10.2 | 17.4 |
Data presented as mean values. The cited study utilized indomethacin as the internal standard.[5]
Experimental Protocols
Bioequivalence Study Protocol
This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study design.
1.1. Study Population:
-
A sufficient number of healthy adult male and/or female volunteers (typically 24-36) are recruited.
-
Participants undergo a comprehensive medical screening to ensure they meet the inclusion and exclusion criteria.
-
Informed consent is obtained from all participants before the study begins.
1.2. Study Design:
-
The study follows a randomized, two-period, two-sequence crossover design with a washout period of at least 7 days between the two periods.
-
In each period, subjects receive a single oral dose of either the test or the reference Sulindac formulation (e.g., 150 mg tablet) after an overnight fast.
-
Standardized meals are provided to the subjects at specified times post-dose.
1.3. Blood Sampling:
-
Blood samples (approximately 5 mL) are collected into tubes containing an appropriate anticoagulant (e.g., K2-EDTA) at predose (0 hours) and at specific time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma is separated by centrifugation and stored frozen at -70°C or below until analysis.
1.4. Pharmacokinetic Analysis:
-
Plasma concentrations of Sulindac, Sulindac sulfide, and Sulindac sulfone are determined using a validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), and AUC(0-∞) are calculated for both the test and reference products.
-
Statistical analysis is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the geometric means (test/reference).
-
For the two products to be considered bioequivalent, the 90% confidence intervals for Cmax and AUC must fall within the acceptance range of 80.00% to 125.00%.
Bioanalytical Method Protocol for Sulindac and its Metabolites in Human Plasma using LC-MS/MS
This protocol describes a validated LC-MS/MS method for the simultaneous quantification of Sulindac, Sulindac sulfide, and Sulindac sulfone in human plasma using this compound as the internal standard.
2.1. Materials and Reagents:
-
Reference standards for Sulindac, Sulindac sulfide, Sulindac sulfone, and this compound.
-
HPLC-grade methanol, acetonitrile, and water.
-
Formic acid.
-
Human plasma (blank).
2.2. Stock and Working Solutions:
-
Prepare individual stock solutions of Sulindac, Sulindac sulfide, Sulindac sulfone, and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by diluting the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards and quality control (QC) samples.
-
Prepare a working internal standard solution of this compound at an appropriate concentration.
2.3. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
2.4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient program to achieve separation of the analytes and the internal standard.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive or negative ion mode, optimized for the analytes.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for Sulindac, Sulindac sulfide, Sulindac sulfone, and this compound.
2.5. Method Validation:
-
The method should be fully validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizations
Caption: Workflow of a typical bioequivalence study.
Caption: Metabolic pathway of Sulindac.
Caption: Bioanalytical sample preparation workflow.
References
- 1. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative Bioavailability of Sulindac in Capsule and Tablet Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Poor Signal Intensity of Sulindac-d3 in LC-MS
Welcome to the technical support center for troubleshooting issues related to the analysis of Sulindac and its deuterated internal standard, Sulindac-d3, by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common problems encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal intensity of my this compound internal standard unexpectedly low?
A1: Poor signal intensity of a deuterated internal standard like this compound can stem from several factors. These include issues with the compound itself, such as degradation or incorrect concentration, suboptimal LC-MS instrument parameters, and matrix effects from the sample. It is also possible that the specific lot of the deuterated standard has issues with purity or stability.
Q2: Can the location of the deuterium labels on this compound affect its signal intensity?
A2: Yes, the position of the deuterium labels can potentially influence the ionization efficiency and fragmentation pattern of the molecule, which in turn affects the signal intensity. While stable isotopes are intended to have minimal impact on the chemical properties, differences in bond strength (C-D vs. C-H) can sometimes lead to slight variations in fragmentation and chromatographic retention time.
Q3: What are "matrix effects" and how can they suppress the this compound signal?
A3: Matrix effects are a common cause of signal suppression in LC-MS analysis. They occur when co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, in this case, this compound.[1] This competition for ionization in the MS source can lead to a significant reduction in the observed signal intensity.
Q4: Is it possible for Sulindac and this compound to separate chromatographically?
A4: Ideally, a deuterated internal standard should co-elute with its non-labeled counterpart. However, a phenomenon known as the "isotope effect" can sometimes cause a slight difference in retention times between the analyte and the deuterated standard. This separation can lead to differential ion suppression, where one compound is affected by matrix interferences more than the other, resulting in inaccurate quantification.
Troubleshooting Guide
Problem: Low or No Signal from this compound
This guide provides a systematic approach to diagnosing and resolving poor signal intensity of your this compound internal standard.
Step 1: Verify the Integrity of the this compound Standard
-
Question: Is the this compound standard solution correctly prepared and stored?
-
Action:
-
Prepare a fresh dilution of the this compound stock solution.
-
Verify the concentration and solvent used for dilution.
-
Ensure proper storage conditions (e.g., temperature, protection from light) to prevent degradation.
-
Step 2: Optimize Mass Spectrometer Parameters
-
Question: Are the mass spectrometer settings optimized for this compound?
-
Action:
-
Perform a direct infusion of the this compound standard into the mass spectrometer to optimize precursor and product ions, as well as collision energy and other source parameters.
-
A common MRM transition for Sulindac is m/z 357 -> 233. For this compound, the precursor ion will be shifted by the number of deuterium atoms. For a d3-labeled standard, the expected precursor would be m/z 360. The product ion may or may not shift depending on the location of the labels. A likely transition to monitor would be m/z 360 -> 233 or m/z 360 -> [fragment + 3] .
-
Step 3: Evaluate Chromatographic Performance
-
Question: Is the chromatography adequate to separate this compound from interfering matrix components?
-
Action:
-
Inject a blank matrix sample (e.g., plasma from an untreated subject) to assess the background noise and potential interferences at the retention time of this compound.
-
If co-eluting peaks are observed, modify the chromatographic gradient or consider a different column chemistry to improve separation.
-
Ensure that Sulindac and this compound are co-eluting. A slight shift in retention time due to the deuterium isotope effect can sometimes be addressed by adjusting the gradient.
-
Step 4: Investigate and Mitigate Matrix Effects
-
Question: Are matrix effects suppressing the this compound signal?
-
Action:
-
Perform a post-column infusion experiment. Infuse a constant flow of this compound post-column while injecting an extracted blank matrix sample. A dip in the signal at the retention time of interest indicates ion suppression.
-
Improve sample preparation to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be more effective than simple protein precipitation.
-
Troubleshooting Workflow
References
Technical Support Center: Analysis of Sulindac-d3
Welcome to the technical support center for the analysis of Sulindac-d3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the mass spectrometry analysis of this compound, with a specific focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a deuterated form of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1] It is commonly used as an internal standard for the quantification of Sulindac in biological samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] Using a stable isotope-labeled internal standard like this compound improves the accuracy and precision of quantitative analysis by correcting for sample loss during preparation and variations in instrument response.
Q2: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation (ISF), also known as in-source collision-induced dissociation (CID), is the breakdown of an analyte within the ion source of a mass spectrometer, before it reaches the mass analyzer.[2][3][4] This phenomenon can be problematic for quantitative analysis as it reduces the signal intensity of the intended precursor ion (the intact molecule) and generates fragment ions.[2][5] For this compound, this can lead to an underestimation of its concentration and potentially interfere with the detection of other co-eluting compounds.
Q3: What are the primary causes of in-source fragmentation for a molecule like this compound?
The primary causes of ISF are related to the application of excessive energy during the ionization process.[2] Key factors include:
-
High Cone Voltage: Also referred to as fragmentor voltage or declustering potential depending on the instrument manufacturer, this is the voltage difference between the ion source's atmospheric pressure region and the vacuum region of the mass analyzer.[2][3] High voltages accelerate ions, causing energetic collisions with gas molecules that lead to fragmentation.[2][3]
-
Elevated Ion Source Temperature: High temperatures can provide sufficient thermal energy to cause the dissociation of thermally labile compounds.[2][6]
-
Analyte Structure: Sulindac contains a sulfoxide group, a moiety that is susceptible to fragmentation.[7][8] Molecules with such chemically fragile parts are more prone to ISF.[5]
Q4: How can I determine if in-source fragmentation of this compound is occurring?
You can identify ISF by observing the mass spectrum of a this compound standard. Instead of a single, strong peak for the protonated molecule ([M+H]⁺ at m/z 360.4), you will see a diminished precursor ion peak and one or more significant fragment ion peaks. For instance, a known mass spectrometric method for non-deuterated Sulindac shows a transition from the precursor ion at m/z 357 to a product ion at m/z 233.[9] The appearance of a significant ion at m/z 233 in the full scan spectrum of this compound (along with the precursor at m/z 360) would strongly suggest ISF is occurring.
Troubleshooting Guide: Minimizing In-Source Fragmentation
This guide provides solutions for the common issue of observing a low precursor ion signal for this compound (m/z 360.4) accompanied by a high fragment ion signal.
Issue: Low Precursor Ion Intensity and High Fragment Ion Intensity
Potential Cause 1: Cone Voltage / Declustering Potential is Too High
Excessive voltage in the ion transfer region is the most common cause of ISF.[10] This imparts too much kinetic energy to the ions, causing them to fragment upon collision with residual gas molecules.
-
Solution: Systematically reduce the cone voltage (or equivalent parameter) to find the optimal value that maximizes the precursor ion signal while minimizing the fragment ion signal. This process involves infusing a standard solution of this compound and monitoring the intensities of the precursor and fragment ions as the voltage is adjusted.
Data Presentation: Effect of Cone Voltage on this compound Signal
| Cone Voltage (V) | Precursor Ion Intensity (m/z 360.4) | Fragment Ion Intensity (e.g., m/z 233) | Precursor/Fragment Ratio |
|---|---|---|---|
| 90 | 50,000 | 250,000 | 0.2 |
| 70 | 150,000 | 180,000 | 0.8 |
| 50 | 400,000 | 90,000 | 4.4 |
| 30 | 850,000 | 25,000 | 34.0 |
| 10 | 300,000 | <5,000 | >60.0 |
Note: Data is illustrative. Optimal values are instrument-dependent.
Potential Cause 2: Ion Source Temperature is Too High
This compound may be thermally labile, and excessive heat in the ion source can cause it to break down before it is analyzed.
-
Solution: Reduce the ion source temperature in increments (e.g., 25-50°C) while monitoring the signal intensity of the this compound precursor ion. It is important to allow the system to stabilize at each new temperature setting before evaluating the signal.
Data Presentation: Effect of Source Temperature on this compound Signal
| Source Temperature (°C) | Precursor Ion Intensity (m/z 360.4) | Fragment Ion Intensity (e.g., m/z 233) | Precursor/Fragment Ratio |
|---|---|---|---|
| 150 | 300,000 | 150,000 | 2.0 |
| 125 | 650,000 | 75,000 | 8.7 |
| 100 | 900,000 | 30,000 | 30.0 |
| 75 | 750,000 | <10,000 | >75.0 |
Note: Data is illustrative. Lowering temperature may affect desolvation efficiency; a balance is required.
Experimental Protocols
Protocol 1: General LC-MS/MS Method for Sulindac Analysis
This protocol is adapted from established methods for Sulindac and its metabolites and serves as a starting point for method development.[9]
-
Liquid Chromatography:
-
Column: C8, 50 x 2 mm, 3 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 40% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions:
-
Sulindac: m/z 357.1 → 233.1
-
This compound (Internal Standard): m/z 360.4 → 233.1
-
-
Initial MS Parameters (to be optimized):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V (Requires optimization)
-
Source Temperature: 120°C (Requires optimization)
-
Desolvation Gas Flow: 600 L/hr
-
-
Protocol 2: Systematic Workflow for Optimizing Cone Voltage
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in 50:50 acetonitrile:water.
-
Infuse the Standard: Using a syringe pump, infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 10 µL/min).
-
Set MS to Full Scan Mode: Operate the mass spectrometer in full scan mode (e.g., m/z 100-500) to observe both the precursor and potential fragment ions simultaneously.
-
Create a Cone Voltage Ramp Method: In the instrument control software, create a method that gradually increases the cone voltage from a low value (e.g., 5 V) to a high value (e.g., 100 V) over several minutes.
-
Acquire Data: Run the ramp method and record the mass spectra across the entire voltage range.
-
Analyze Results: Plot the intensities of the precursor ion (m/z 360.4) and major fragment ions against the cone voltage. Select the voltage that provides the highest intensity for the precursor ion while keeping fragment ion intensity at an acceptable minimum.
Visualizations
Signaling and Experimental Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. In-source fragmentation [jeolusa.com]
- 4. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Sulindac and Sulindac Metabolites in Nipple Aspirate Fluid and Effect on Drug Targets in a Phase I Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Sulindac-d3 Isotopic Exchange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sulindac-d3 as an internal standard in analytical assays. The primary focus is to address potential issues related to isotopic exchange and ensure the integrity of quantitative data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
A1: this compound is a deuterated form of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). The three deuterium atoms on the methylsulfinyl group provide a mass shift that allows it to be distinguished from the unlabeled Sulindac, while ideally maintaining similar chemical and physical properties.
Q2: What is isotopic exchange and why is it a concern for this compound?
A2: Isotopic exchange, in this context, refers to the replacement of deuterium atoms on this compound with hydrogen atoms from the surrounding solvent or matrix. This phenomenon, also known as back-exchange, can lead to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte (Sulindac). This can compromise the accuracy and precision of the quantitative results. The protons on the methyl group attached to the sulfoxide in Sulindac are potentially labile under certain conditions.
Q3: Under what conditions is isotopic exchange of this compound most likely to occur?
A3: Isotopic exchange of deuterated compounds is often catalyzed by acidic or basic conditions, and the rate of exchange can be influenced by temperature and the duration of exposure. For this compound, the potential for exchange of the deuterium atoms on the methylsulfinyl group may increase under the following conditions:
-
Extreme pH: Both strongly acidic and strongly basic conditions during sample preparation (e.g., extraction, hydrolysis) can promote hydrogen-deuterium exchange.
-
Elevated Temperatures: Higher temperatures used during sample processing or storage can accelerate the rate of exchange.
-
Protic Solvents: The presence of protic solvents (e.g., water, methanol) is necessary to provide a source of hydrogen atoms for the exchange.
Q4: How can I detect if isotopic exchange is occurring with my this compound internal standard?
A4: Several indicators may suggest that isotopic exchange is affecting your assay:
-
Decreased IS Response: A systematic decrease in the peak area or intensity of this compound across a batch of samples, especially in quality control (QC) samples prepared in the matrix.
-
Increased Analyte Response in Blanks: Appearance or increase of the Sulindac signal in blank matrix samples that were spiked only with this compound.
-
Poor Reproducibility: High variability in the analyte-to-IS ratios for QC samples.
-
Inaccurate Results: Deviation of QC sample concentrations from their nominal values.
A definitive way to confirm isotopic exchange is to incubate this compound in a blank matrix under various pH and temperature conditions that mimic your experimental workflow and monitor for the appearance of unlabeled Sulindac.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating isotopic exchange issues with this compound.
Initial Assessment
If you suspect isotopic exchange, begin by systematically evaluating your analytical workflow.
Diagram: Troubleshooting Workflow for this compound Isotopic Exchange
Caption: A decision tree to guide the investigation of suspected isotopic exchange.
Potential Problem Areas and Solutions
| Potential Cause | Troubleshooting Steps | Recommended Solutions |
| Extreme pH during Sample Preparation | 1. Measure the pH of all solvents used in extraction, reconstitution, and mobile phases.2. Evaluate if acidic or basic modifiers are necessary and at what concentration. | 1. Neutralize sample extracts as early as possible in the workflow.2. Use the mildest pH conditions that still provide adequate extraction efficiency and chromatography.3. Consider alternative extraction techniques that avoid harsh pH, such as supported liquid extraction (SLE) or solid-phase extraction (SPE) with neutral wash and elution steps. |
| Elevated Temperature | 1. Review all steps where samples are heated (e.g., evaporation, derivatization).2. Monitor the temperature of the autosampler. | 1. Minimize the time samples are exposed to elevated temperatures.2. Use lower temperatures for solvent evaporation (e.g., centrifugal vacuum evaporation).3. Maintain the autosampler at a low temperature (e.g., 4°C). |
| Long Exposure to Protic Solvents | 1. Assess the time from sample preparation to injection.2. Evaluate the stability of the processed samples in the autosampler over time. | 1. Analyze samples as soon as possible after preparation.2. If delays are unavoidable, store processed samples at -80°C.3. Reconstitute the final extract in a solvent with a higher percentage of aprotic solvent if compatible with the LC method. |
Data Presentation
Table 1: Hypothetical Stability of this compound under Various Conditions
This table illustrates the potential impact of pH and temperature on the stability of this compound, based on general principles of H/D exchange. Note: This is illustrative data and should be confirmed experimentally.
| Condition | Temperature | Duration | % this compound Remaining (Hypothetical) | % Back-Exchange to Sulindac (Hypothetical) |
| pH 3 | 4°C | 24 hours | >99% | <1% |
| pH 3 | 37°C | 4 hours | 95% | 5% |
| pH 7 | 4°C | 24 hours | >99% | <1% |
| pH 7 | 37°C | 4 hours | >99% | <1% |
| pH 10 | 4°C | 24 hours | 98% | 2% |
| pH 10 | 37°C | 4 hours | 90% | 10% |
Experimental Protocols
Protocol 1: Evaluation of this compound Isotopic Stability
This protocol is designed to assess the stability of this compound in a biological matrix under various conditions.
1. Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Buffers of various pH (e.g., pH 3, 5, 7, 9, 11)
-
Acetonitrile
-
LC-MS/MS system
2. Procedure:
-
Spike blank plasma with this compound at a concentration typical for your analytical method.
-
Aliquot the spiked plasma into several sets of tubes.
-
To each set, add a buffer to achieve the desired final pH.
-
Incubate the sets at different temperatures (e.g., 4°C, room temperature, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, immediately process the samples using your established extraction method (e.g., protein precipitation with acetonitrile).
-
Analyze the extracts by LC-MS/MS, monitoring for the signals of both this compound and unlabeled Sulindac.
3. Data Analysis:
-
Calculate the peak area ratio of Sulindac to this compound at each time point.
-
An increase in this ratio over time indicates isotopic exchange.
Diagram: Experimental Workflow for Stability Assessment
Caption: A flowchart outlining the steps to experimentally verify isotopic stability.
Protocol 2: Optimized Sample Preparation to Minimize Isotopic Exchange
This protocol provides a general framework for a sample preparation method designed to reduce the risk of isotopic exchange.
1. Materials:
-
Plasma samples containing Sulindac
-
This compound internal standard solution
-
Acetonitrile (ice-cold)
-
0.1% Formic acid in water (for reconstitution)
-
Centrifuge
-
Evaporator
2. Procedure:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at a temperature not exceeding 30°C.
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water:acetonitrile (90:10, v/v).
-
Vortex and transfer to an autosampler vial for immediate LC-MS/MS analysis.
Diagram: Signaling Pathway of Isotopic Exchange (Conceptual)
This diagram illustrates the conceptual pathway leading to isotopic exchange, highlighting the key contributing factors.
Caption: A diagram showing factors that can lead to isotopic exchange of this compound.
By following these guidelines and protocols, researchers can better anticipate, identify, and mitigate potential issues with this compound isotopic exchange, leading to more reliable and accurate bioanalytical results.
Improving the recovery of Sulindac-d3 from biological matrices
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the recovery of Sulindac-d3 from biological matrices. The following troubleshooting guides and FAQs address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis? A1: this compound is a deuterated form of Sulindac, a non-steroidal anti-inflammatory drug (NSAID). It is primarily used as an internal standard for the quantification of Sulindac in biological samples using mass spectrometry (GC-MS or LC-MS) methods.[1] Using a stable isotope-labeled internal standard like this compound helps correct for analyte loss during sample preparation and variations in instrument response, leading to more accurate and precise results.
Q2: What are the primary challenges when extracting this compound from biological matrices? A2: The main challenges include:
-
High Protein Binding: Sulindac and its metabolites bind extensively to plasma proteins like albumin.[2] This can lead to low recovery if the proteins are not efficiently removed or denatured during the extraction process.
-
Metabolic Conversion: Sulindac is a prodrug that is metabolized into active (sulindac sulfide) and inactive (sulindac sulfone) forms.[2][3] Ensuring the stability of this compound and preventing its conversion during sample handling and storage is crucial.
-
Analyte Stability: The stability of the analyte in the biological matrix is critical. Factors like sample age, storage temperature, and freeze-thaw cycles can impact the final concentration and must be carefully controlled.[4]
Q3: Which sample preparation techniques are most effective for this compound? A3: The most common and effective techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation: A simple and rapid method where a solvent like acetonitrile is used to denature and precipitate proteins.[5]
-
Liquid-Liquid Extraction: A technique that separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an aqueous sample and an organic solvent like dichloromethane).[6]
-
Solid-Phase Extraction: A highly selective method that uses a solid sorbent to retain the analyte, which is then washed to remove interferences and selectively eluted.[7]
Troubleshooting Guide: Low Recovery & Poor Reproducibility
This guide addresses specific problems organized by extraction technique.
General Issues Affecting All Methods
Problem: Consistently low recovery across all extraction methods.
-
Possible Cause: Analyte instability or degradation.
-
Solution: Assess the stability of this compound in the specific biological matrix under your storage and handling conditions.[4] Store samples at or below -20°C and minimize freeze-thaw cycles.[1]
-
Possible Cause: Non-specific adsorption to labware.
-
Solution: Use low-binding polypropylene tubes or silanized glassware for sample collection, processing, and storage. This can prevent the loss of the analyte on container surfaces.[4]
Protein Precipitation (PPT)
Problem: Low recovery after protein precipitation.
-
Possible Cause: Incomplete protein removal.
-
Solution: Optimize the ratio of precipitation solvent (e.g., acetonitrile) to the sample. A common starting point is 3:1 (v/v). Ensure vigorous vortexing to facilitate complete protein denaturation and centrifugation at a sufficient speed and time to form a compact pellet.
Problem: High variability between replicates.
-
Possible Cause: Inconsistent technique.
-
Solution: Standardize vortexing time and intensity, centrifugation speed, time, and temperature. Ensure the supernatant is carefully removed without disturbing the protein pellet.
Liquid-Liquid Extraction (LLE)
Problem: Low recovery after LLE.
-
Possible Cause: Suboptimal pH of the aqueous phase.
-
Solution: The pH of the sample can significantly impact the extraction efficiency of ionizable compounds.[8] Adjust the sample pH to ensure this compound is in its neutral, non-ionized form, which will increase its partitioning into the organic solvent.
-
Possible Cause: Inappropriate extraction solvent.
-
Solution: The choice of solvent is critical. Dichloromethane and ethyl acetate have been used successfully for Sulindac and its metabolites.[6][9] Test a panel of solvents with varying polarities to find the one that provides the best recovery.
-
Possible Cause: Insufficient phase separation.
-
Solution: Increase centrifugation time or speed to achieve a clear separation between the aqueous and organic layers. If emulsions form, consider using salting-out assisted LLE (SALLE) by adding a salt like ammonium sulfate to the aqueous phase to break the emulsion and improve phase separation.[10]
Solid-Phase Extraction (SPE)
Problem: Low recovery after SPE.
-
Possible Cause: Incorrect sorbent selection.
-
Solution: For a relatively nonpolar molecule like Sulindac, a reversed-phase sorbent (e.g., C8 or C18) is typically appropriate. Ensure the chosen sorbent has the correct retention mechanism for your analyte.[11]
-
Possible Cause: Analyte breakthrough during sample loading.
-
Solution: The sample loading flow rate may be too high. A typical flow rate is 1 mL/minute to ensure adequate interaction time between the analyte and the sorbent.[7] Also, ensure the sample is pre-treated correctly (e.g., diluted) to promote retention.[7]
-
Possible Cause: Premature elution of the analyte during the wash step.
-
Solution: The wash solvent may be too strong, causing the analyte to be stripped from the sorbent along with interferences. Reduce the percentage of organic solvent in your wash solution.[11]
-
Possible Cause: Incomplete elution.
-
Solution: The elution solvent may be too weak to fully desorb the analyte from the sorbent. Increase the strength of the elution solvent (e.g., increase the organic percentage) or use a different solvent altogether. Ensure the elution volume is sufficient to pass through the entire sorbent bed.[11][12]
Problem: High variability between SPE replicates.
-
Possible Cause: Drying of the sorbent bed.
-
Solution: After the conditioning and equilibration steps, do not allow the sorbent bed to dry out before loading the sample.[11] A dry sorbent can lead to inconsistent and channeled flow, resulting in poor reproducibility.
Quantitative Data Summary
The following table summarizes typical performance characteristics for common extraction methods used for Sulindac and similar analytes. Absolute recovery can vary significantly based on the specific matrix and optimized protocol.
| Extraction Method | Principle | Typical Recovery | Advantages | Disadvantages |
| Protein Precipitation | Protein denaturation and removal by organic solvent. | 70-90% | Fast, simple, low solvent use. | Less clean extract, potential for ion suppression. |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases. | >75%[6] | Cleaner extract than PPT, high capacity. | Can be labor-intensive, uses larger solvent volumes, potential for emulsions. |
| Solid-Phase Extraction | Analyte retention on a solid sorbent followed by selective elution. | 85-105% | Highest selectivity, cleanest extracts, easily automated. | More complex method development, higher cost per sample. |
Detailed Experimental Protocols
The following are generalized starting protocols. Users must validate these methods for their specific application and matrix.
Protocol 1: Protein Precipitation (PPT)
-
Pipette 100 µL of biological sample (e.g., plasma) into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for analysis (e.g., by LC-MS). If needed, evaporate the solvent and reconstitute in a mobile phase-compatible solution.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Pipette 200 µL of biological sample into a clean glass tube.
-
Add the internal standard (this compound).
-
Add 50 µL of an appropriate buffer to adjust the pH (e.g., an acidic buffer to neutralize Sulindac).
-
Add 1 mL of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).[6][9]
-
Cap and vortex for 2 minutes to facilitate extraction.
-
Centrifuge at 3,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the organic layer (typically the bottom layer for dichloromethane, top for ethyl acetate) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for injection.
Protocol 3: Solid-Phase Extraction (SPE) - Reversed-Phase
-
Condition: Pass 1 mL of methanol through the reversed-phase SPE cartridge.
-
Equilibrate: Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent to dry. [11]
-
Load: Pre-treat the sample by diluting it 1:1 with a weak aqueous buffer. Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (~1 mL/min).[7]
-
Wash: Pass 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) through the cartridge to remove polar interferences.
-
Elute: Pass 1 mL of an appropriate elution solvent (e.g., methanol or acetonitrile, possibly with a small percentage of acid or base to aid elution) through the cartridge to collect the analyte of interest.
-
Evaporate the eluate and reconstitute for analysis.
Visualized Workflows and Logic
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: Troubleshooting logic for low this compound recovery.
Caption: A typical Liquid-Liquid Extraction (LLE) workflow.
Caption: A standard Solid-Phase Extraction (SPE) workflow.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clinical pharmacokinetics of sulindac. A dynamic old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Considerations to properly assess drug stability within biological samples - Anapharm [anapharmbioanalytics.com]
- 5. Analysis of sulindac and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 9. Pharmacokinetics, Tissue Distribution and Excretion of a Novel Diuretic (PU-48) in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. welch-us.com [welch-us.com]
- 12. specartridge.com [specartridge.com]
Minimizing contamination in Sulindac-d3 analytical standards
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize contamination when using Sulindac-d3 analytical standards.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the experimental use of this compound.
Question 1: I am observing unexpected peaks in the chromatogram of my this compound standard. What are the potential sources and how can I eliminate them?
Potential Causes and Solutions:
-
Isotopic Impurities: The this compound standard may contain small amounts of less-deuterated forms (d0, d1, d2).
-
Solution: Always consult the Certificate of Analysis (CoA) provided by the manufacturer to confirm the isotopic purity of the standard. A purity of at least 98% isotopic enrichment is recommended for quantitative analysis.[1]
-
-
Chemical Impurities: Residual starting materials or by-products from the synthesis of this compound may be present.
-
Solution: Review the CoA for information on chemical purity. If a specific impurity is suspected, its mass can be used for identification via mass spectrometry.
-
-
Degradation Products: Sulindac is a prodrug that can be reduced to the active sulfide metabolite or oxidized to an inactive sulfone metabolite.[2][3] It is also susceptible to photodegradation.[4]
-
Solution: Prepare fresh solutions of this compound and store them protected from light at recommended temperatures. Analyze the sample promptly after preparation.
-
-
Solvent and System Contamination: Solvents, glassware, and the LC-MS system itself are common sources of contamination.[5][6] Common contaminants include polyethylene glycol (PEG), phthalates from plastics, and siloxanes from column bleed.[7][8][9]
-
Autosampler Carryover: Residual sample from a previous injection can be carried over to the next, causing unexpected peaks.[6]
-
Solution: Implement a robust needle and injection port washing procedure between samples. Use a strong solvent to wash the system.
-
Question 2: The analytical response for my this compound standard is inconsistent or lower than expected. What could be the cause?
Potential Causes and Solutions:
-
Standard Degradation: As mentioned, this compound can degrade if not stored or handled properly.
-
Solution: Store the solid standard and stock solutions in a dark, cold, and dry environment as recommended by the manufacturer. Minimize the exposure of solutions to light and ambient temperature.
-
-
Adsorption to Surfaces: Highly active compounds can adsorb to the surfaces of glass or plastic containers, leading to a lower concentration in the solution.
-
Solution: Consider using silanized glass vials or polypropylene tubes to minimize adsorption.
-
-
Ion Suppression: Co-eluting contaminants from the sample matrix or the system can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[1][7]
-
Solution: Improve sample preparation to remove interfering substances.[5] Adjust the chromatography to separate the contaminant from the this compound peak.
-
Question 3: I see a small peak corresponding to the mass of unlabeled Sulindac in my this compound sample. Is this a concern?
Potential Causes and Solutions:
-
Incomplete Deuteration: A small amount of the unlabeled (d0) compound is often present in deuterated standards due to incomplete isotopic labeling during synthesis.[1]
-
Solution: This is normal. The CoA will specify the percentage of the d0 isotopologue. This amount should be stable and can be accounted for in quantitative analysis.
-
-
Deuterium-Proton Exchange: In certain solvents (especially protic solvents like methanol or water) and at certain pH values, the deuterium atoms can exchange with protons from the solvent.[11]
-
Solution: Prepare solutions in aprotic solvents if possible, or analyze samples shortly after preparation in protic solvents. Avoid extreme pH conditions.
-
Frequently Asked Questions (FAQs)
What is this compound and how is it used? this compound is a deuterated form of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[12] It is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate quantification of Sulindac in biological and other samples.[1][12] The deuterium labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while having nearly identical chemical and chromatographic properties.[1]
How should I store this compound analytical standards? Solid standards should be stored in a well-sealed container, protected from light, and at the temperature recommended by the manufacturer (typically -20°C). Stock solutions should also be stored in the dark at low temperatures to prevent degradation.[10]
What is the best solvent for preparing a this compound stock solution? this compound is soluble in solvents such as DMSO and methanol.[12] For LC-MS applications, it is advisable to use a solvent that is compatible with the mobile phase to avoid precipitation and peak shape issues.
How can I prevent moisture contamination of my standard? Deuterated compounds can be hygroscopic.[10] To prevent moisture absorption, allow the container to warm to room temperature before opening. Use dry glassware and handle the standard under a dry, inert atmosphere (e.g., in a glove box or under a stream of nitrogen) for sensitive applications.[10][13]
Data Presentation
Table 1: Common Contaminants in LC-MS Analysis
| Contaminant Class | Common Examples | Potential Sources |
| Plasticizers | Phthalates | Plastic containers, tubing, bottle caps.[7][8] |
| Polymers | Polyethylene Glycol (PEG) | Surfactants, lubricants, personal care products.[5][9] |
| Siloxanes | Polydimethylsiloxane (PDMS) | Column bleed, septa, grease.[5][8] |
| Solvent Adducts | Sodium, Potassium | Glassware, mobile phase additives.[9] |
| General Lab Contaminants | Fatty acids, grease, oils | Handling, fingerprints, vacuum pump oil.[5] |
Table 2: Molecular Weights of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₂₀H₁₄D₃FO₃S | 359.4 |
| Sulindac | C₂₀H₁₇FO₃S | 356.4[3] |
| Sulindac Sulfide | C₂₀H₁₇FO₂S | 340.41[14] |
| Sulindac Sulfone | C₂₀H₁₇FO₄S | 372.4 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Accurately weigh the required amount of this compound powder using a calibrated analytical balance.
-
Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) in a Class A volumetric flask.
-
Once fully dissolved, dilute to the final volume with a solvent compatible with your analytical method (e.g., acetonitrile or methanol).
-
Prepare working solutions by serially diluting the stock solution with the mobile phase or a compatible solvent.
-
Store all solutions in tightly sealed, light-protecting containers at the recommended temperature.
Protocol 2: System Blank Analysis to Identify Contamination Sources
-
Prepare a "blank" sample consisting of the same solvent used to dissolve your this compound standard.
-
Inject this blank sample into the LC-MS system using the same analytical method as for your samples.
-
Analyze the resulting chromatogram for any peaks.
-
If peaks are observed, they represent contamination from the solvent, the system, or carryover.
-
To isolate the source, sequentially replace components (e.g., use a fresh bottle of solvent, bypass the column) and re-run the blank until the contamination source is identified.[5]
Visualizations
Caption: Potential sources and types of contamination in this compound analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Photolysis of the nonsteroidal anti-inflammatory drug sulindac: elucidation of kinetic behaviour and photodegradation pathways in water - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. providiongroup.com [providiongroup.com]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cigs.unimo.it [cigs.unimo.it]
- 9. ccc.bc.edu [ccc.bc.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. caymanchem.com [caymanchem.com]
- 13. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 14. file.medchemexpress.com [file.medchemexpress.com]
Technical Support Center: Troubleshooting Sulindac-d3 Internal Standard Calibration Curve Issues
Welcome to the technical support center for addressing common challenges encountered when using Sulindac-d3 as an internal standard (IS) in quantitative analyses. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve issues related to calibration curve performance.
An internal standard is a compound added in a constant amount to all samples, standards, and blanks to correct for variability in sample preparation and instrument response.[1] Ideally, a stable isotopically labeled (SIL) internal standard, like this compound, is the preferred choice as it is expected to behave chemically and physically similarly to the analyte, Sulindac.[2][3] However, various factors can lead to unexpected behavior and calibration curve problems.[3][4]
This resource provides a series of frequently asked questions (FAQs) and troubleshooting guides to help you navigate these challenges effectively.
FAQs and Troubleshooting Guides
Question 1: Why is my calibration curve for Sulindac not linear when using this compound as an internal standard?
A non-linear calibration curve can be a significant issue, indicating that the response ratio of the analyte to the internal standard is not proportional to the analyte concentration. This can be caused by several factors, including incorrect internal standard concentration, matrix effects, or instrument-related problems.
Troubleshooting Steps:
-
Verify the Concentration of the Internal Standard: An inappropriate concentration of the internal standard can lead to non-linearity. The IS response should be sufficient to ensure good precision (typically <2% RSD) and fall within the linear range of the detector.[5]
-
Action: Prepare a fresh stock and working solution of this compound. Re-analyze the calibration curve with the newly prepared IS solution.
-
-
Investigate Matrix Effects: Matrix components can suppress or enhance the ionization of the analyte and/or the internal standard, leading to a non-linear response.[4] Even though SIL internal standards are used to compensate for matrix effects, differential effects can still occur.[6]
-
Action: Prepare calibration standards in a matrix that matches your samples (e.g., plasma, urine) and compare the curve with one prepared in a pure solvent.[7] A significant difference in the slope or shape of the curve suggests matrix effects.
-
-
Check for Contamination: Contamination in the blank matrix or solvent can lead to a non-zero intercept and affect the linearity of the curve.
-
Action: Analyze a blank sample (matrix without analyte or IS) and a solvent blank. If a significant peak is observed at the retention time of Sulindac or this compound, identify and eliminate the source of contamination.
-
-
Evaluate Instrument Performance: Issues with the LC-MS/MS system, such as detector saturation or inconsistent spray in the ion source, can result in a non-linear response.
-
Action: Check the detector response for the highest calibration standard to ensure it is not saturated. Inspect and clean the ion source as part of routine maintenance.
-
Experimental Protocol: Preparation of this compound Internal Standard Working Solution
-
Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve it in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) in a calibrated volumetric flask.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
-
Intermediate Solution (10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with the same solvent.
-
-
Working Solution (e.g., 100 ng/mL):
-
Pipette 10 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Dilute to the mark with the mobile phase or reconstitution solvent. The final concentration should be appropriate for your assay and result in a consistent and robust signal.
-
Data Presentation: Non-Linear vs. Linear Calibration Curve
| Concentration (ng/mL) | Analyte Area | IS Area (Problematic) | Area Ratio (Problematic) | IS Area (Corrected) | Area Ratio (Corrected) |
| 1 | 1050 | 55000 | 0.019 | 50000 | 0.021 |
| 5 | 5200 | 54000 | 0.096 | 51000 | 0.102 |
| 10 | 11000 | 45000 | 0.244 | 50500 | 0.218 |
| 50 | 48000 | 30000 | 1.600 | 49000 | 0.980 |
| 100 | 85000 | 20000 | 4.250 | 49500 | 1.717 |
| R² | 0.895 (Non-Linear) | 0.998 (Linear) |
Troubleshooting Workflow for Non-Linearity
Caption: A flowchart for troubleshooting a non-linear calibration curve.
Question 2: I'm observing high variability (%RSD) in the peak area ratio of Sulindac/Sulindac-d3 across my calibration standards. What could be the cause?
High relative standard deviation (%RSD) in the area ratio indicates inconsistency in your analytical process. While an internal standard is meant to correct for such variability, certain issues can still lead to imprecise results.
Troubleshooting Steps:
-
Inconsistent Sample Preparation: Variability in pipetting, extraction, or reconstitution can lead to inconsistent results.
-
Action: Review your sample preparation workflow. Ensure that pipettes are calibrated and that the internal standard is added consistently to every sample at an early stage.[8]
-
-
Internal Standard Instability: Deuterated standards can sometimes be unstable, especially if stored improperly or in acidic/basic solutions.[2][4]
-
Action: Prepare a fresh internal standard solution and compare its performance to the old one. Evaluate the stability of this compound in your matrix and solvent under your experimental conditions.
-
-
Chromatographic Co-elution with Interferences: If a matrix component that interferes with the analyte or IS has a slightly different retention time, it can lead to variable ion suppression or enhancement.
-
Instrument Variability: Fluctuations in the LC pump, autosampler, or mass spectrometer can contribute to high %RSD.
-
Action: Perform an instrument performance qualification. Check for leaks in the LC system and ensure the autosampler is injecting consistent volumes.
-
Experimental Protocol: Evaluation of Internal Standard Stability
-
Prepare two sets of quality control (QC) samples at low and high concentrations.
-
To one set, add freshly prepared this compound working solution. To the other set, add the this compound solution that has been stored under your typical laboratory conditions for a defined period.
-
Process and analyze both sets of samples.
-
Compare the peak areas of this compound and the area ratios between the two sets. A significant difference may indicate degradation of the internal standard.
Data Presentation: High vs. Acceptable %RSD in Area Ratios
| Replicate | Area Ratio (High %RSD) | Area Ratio (Acceptable %RSD) |
| 1 | 0.521 | 0.505 |
| 2 | 0.615 | 0.510 |
| 3 | 0.489 | 0.498 |
| 4 | 0.598 | 0.502 |
| 5 | 0.503 | 0.495 |
| Mean | 0.545 | 0.502 |
| Std Dev | 0.055 | 0.006 |
| %RSD | 10.1% | 1.2% |
Workflow for Investigating High Variability
Caption: A workflow for diagnosing the cause of high variability in peak area ratios.
Question 3: The peak shape of my this compound internal standard is poor. How can I improve it?
Poor peak shape (e.g., fronting, tailing, or splitting) can compromise the accuracy and precision of integration, leading to unreliable results.
Troubleshooting Steps:
-
Chromatographic Issues: Problems with the analytical column, mobile phase, or gradient can all lead to poor peak shape.
-
Action:
-
Ensure the column is not clogged or voided. Try flushing or replacing the column.
-
Verify the pH and composition of the mobile phase. Ensure it is properly degassed.
-
Optimize the gradient profile to ensure symmetrical peak elution.
-
-
-
Injection Solvent Mismatch: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Action: Reconstitute your samples in a solvent that is as weak as or weaker than the initial mobile phase.
-
-
Column Overloading: Injecting too much sample mass onto the column can lead to peak fronting.
-
Action: Dilute your samples or reduce the injection volume.
-
-
Secondary Interactions: Interactions between the analyte/IS and active sites on the column packing material can cause peak tailing.
-
Action: Try a different column chemistry or add a mobile phase modifier (e.g., a small amount of acid or base) to reduce secondary interactions.
-
Experimental Protocol: Optimizing Chromatographic Conditions
-
Mobile Phase Screening: Prepare a series of mobile phases with varying organic solvent content and pH.
-
Gradient Optimization: Systematically vary the gradient slope and duration to find the optimal conditions for peak shape and resolution.
-
Column Evaluation: Test different column stationary phases (e.g., C18, C8, Phenyl-Hexyl) to identify the one that provides the best peak symmetry for Sulindac and this compound.
Data Presentation: Poor vs. Good Peak Shape Parameters
| Parameter | Poor Peak | Good Peak |
| Tailing Factor | 2.5 | 1.1 |
| Asymmetry Factor | 2.8 | 1.2 |
| Peak Width (at half height) | 0.2 min | 0.05 min |
Logic Diagram for Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor chromatographic peak shape.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. waters.com [waters.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. myadlm.org [myadlm.org]
- 7. welchlab.com [welchlab.com]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Resolving co-elution problems in Sulindac analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-elution problems during the analysis of Sulindac.
Frequently Asked Questions (FAQs)
Q1: What are the most common compounds that co-elute with Sulindac?
The most frequently encountered co-eluting compounds in Sulindac analysis are its own metabolites: Sulindac sulfide and Sulindac sulfone.[1][2][3][4] Sulindac is a prodrug that is metabolized in the body into its active sulfide form and an inactive sulfone form.[4][5] Due to their structural similarities, these compounds can have very close retention times in reversed-phase HPLC, leading to peak overlap. Other potential sources of co-elution include related impurities from the synthesis of Sulindac and degradation products formed during sample storage or processing.[6][7]
Q2: My Sulindac peak is showing shouldering or splitting. What could be the cause?
Peak shouldering or splitting can indicate a co-eluting impurity or metabolite. However, it can also be a sign of chromatographic issues such as:
-
Column Overload: Injecting too concentrated a sample can lead to distorted peak shapes. Try diluting your sample and re-injecting.
-
Poor Column Condition: A void at the head of the column or a contaminated guard column can cause peak splitting.[8] Try replacing the guard column or, if necessary, the analytical column.
-
Solvent Mismatch: A significant difference in solvent strength between your sample diluent and the mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the mobile phase.
Q3: How can I confirm the identity of a co-eluting peak?
To identify a co-eluting peak, you can use a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the eluting compounds. The expected m/z for Sulindac, Sulindac sulfide, and Sulindac sulfone are different, allowing for their differentiation. If reference standards for the suspected metabolites or impurities are available, you can perform a spike-in experiment where you add a small amount of the standard to your sample and observe if the peak height of the suspected co-eluting peak increases.
Q4: What general troubleshooting steps should I follow for unexpected peaks or baseline noise?
For general HPLC troubleshooting, a systematic approach is recommended.[8] Common issues and their solutions include:
-
Baseline Noise or Drift: This can be caused by an equilibrated column, contaminated mobile phase, or a failing detector lamp.[9] Ensure the column is fully equilibrated with the mobile phase, use freshly prepared, high-purity solvents, and check the detector lamp's energy.
-
Ghost Peaks: These are unexpected peaks that can appear in your chromatogram. They may result from impurities in the mobile phase or carryover from a previous injection.[10] Running a blank gradient can help identify if the mobile phase is the source.
-
Pressure Fluctuations: Unstable pressure can be caused by air bubbles in the pump, worn pump seals, or a leak in the system.[11] Degas your mobile phase thoroughly and check for any loose fittings or signs of leaks.
Troubleshooting Guide: Resolving Sulindac Co-elution
This guide provides a step-by-step approach to resolving co-elution issues in Sulindac analysis.
Step 1: Method Optimization
If you are experiencing co-elution, the first step is to optimize your chromatographic method to improve the separation between Sulindac and the interfering peak.
Parameter to Adjust:
-
Mobile Phase Composition: Modifying the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer can significantly impact retention and selectivity. A shallower gradient or a lower percentage of organic solvent will generally increase retention times and may improve separation.[6][7]
-
pH of the Mobile Phase: Sulindac and its metabolites are acidic compounds. Adjusting the pH of the mobile phase can alter their ionization state and, consequently, their retention on a reversed-phase column. A small change in pH can sometimes lead to a significant improvement in resolution.
-
Column Chemistry: If modifying the mobile phase is not sufficient, consider trying a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 packing material) to achieve a different selectivity.
-
Temperature: Adjusting the column temperature can also influence selectivity. Lowering the temperature may increase retention and improve resolution in some cases.
Step 2: Sample Preparation
Proper sample preparation is crucial to minimize interference from the sample matrix, especially when analyzing biological samples like plasma or urine.[2]
-
Protein Precipitation: For plasma samples, deproteinization with a solvent like acetonitrile is a common first step to remove proteins that can interfere with the analysis.[2]
-
Solid-Phase Extraction (SPE): SPE can be used to clean up the sample and concentrate the analytes of interest, which can significantly reduce matrix effects and potential co-elutions.
-
Liquid-Liquid Extraction (LLE): LLE is another technique to isolate Sulindac and its metabolites from the sample matrix.[3]
Experimental Protocols
Example HPLC Method for Sulindac and its Metabolites
This protocol is a starting point and may require optimization for your specific instrumentation and sample type.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Start with a lower percentage of B and gradually increase to elute the compounds. A typical gradient might be: 0-2 min: 30% B2-15 min: 30-70% B15-17 min: 70% B17-18 min: 70-30% B18-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 280 nm or 328 nm |
| Injection Volume | 10 µL |
Note: This is an example method. The optimal conditions may vary.
Forced Degradation Study Protocol
Forced degradation studies can help identify potential degradation products that might co-elute with Sulindac.[12][13]
| Condition | Procedure |
| Acid Hydrolysis | Dissolve Sulindac in a solution of 0.1 M HCl and heat at 80°C for 2 hours. |
| Base Hydrolysis | Dissolve Sulindac in a solution of 0.1 M NaOH and heat at 80°C for 2 hours. |
| Oxidative Degradation | Dissolve Sulindac in a solution of 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid Sulindac powder to 105°C for 24 hours. |
| Photolytic Degradation | Expose a solution of Sulindac to UV light (254 nm) for 24 hours. |
After each stress condition, the sample should be neutralized (if necessary) and analyzed by HPLC to observe any degradation peaks.
Visualizations
Caption: Troubleshooting workflow for resolving co-elution problems in Sulindac analysis.
Caption: Metabolic relationship between Sulindac and its major metabolites.
References
- 1. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of sulindac and metabolites in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Metabolism and Biological Activity of the Epimers of Sulindac - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. realab.ua [realab.ua]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. asianjpr.com [asianjpr.com]
- 13. biomedres.us [biomedres.us]
Validation & Comparative
A Head-to-Head Battle of Internal Standards: Sulindac-d3 vs. C13-Sulindac in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the non-steroidal anti-inflammatory drug (NSAID) Sulindac, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of two commonly employed stable isotope-labeled internal standards: deuterated Sulindac (Sulindac-d3) and 13C-labeled Sulindac (C13-Sulindac).
The ideal internal standard should mimic the analyte of interest throughout the analytical process—from sample preparation to detection—thereby compensating for variations in extraction efficiency, matrix effects, and instrument response. While both this compound and C13-Sulindac serve this purpose, their inherent isotopic differences can lead to notable variations in analytical performance.
Performance Comparison: The Isotopic Advantage of C13-Sulindac
The primary distinction between deuterated and 13C-labeled internal standards lies in their physicochemical properties. Deuterium (²H), being heavier than protium (¹H), can alter the bond energy and, consequently, the chromatographic behavior and fragmentation patterns of the molecule. In contrast, the substitution of ¹²C with ¹³C results in a more chemically and physically analogous internal standard.
| Parameter | This compound (Deuterated) | C13-Sulindac (¹³C-Labeled) | Rationale |
| Chromatographic Co-elution | Potential for slight retention time shifts relative to unlabeled Sulindac. | Typically co-elutes perfectly with unlabeled Sulindac.[1][2][3][4][5] | The greater mass difference and potential for altered polarity in deuterated compounds can lead to chromatographic separation from the analyte, which can be exacerbated in high-resolution chromatography systems.[1][2] |
| Matrix Effect Compensation | May not fully compensate for matrix effects if chromatographic separation occurs. | Provides more accurate compensation for matrix-induced ion suppression or enhancement due to identical retention times.[1][3] | If the internal standard and analyte elute at different times, they may be subjected to different co-eluting matrix components, leading to differential ion suppression or enhancement. |
| Isotopic Stability | Generally stable, but H/D exchange can occur under certain conditions, especially at exchangeable proton sites. | Highly stable with no risk of isotope exchange. | The carbon-carbon bonds where ¹³C is incorporated are not susceptible to exchange reactions that can sometimes affect deuterated compounds.[3] |
| Fragmentation Pattern (MS/MS) | Can exhibit slightly different fragmentation patterns or require different collision energies compared to the unlabeled analyte.[5] | Fragmentation is generally identical to the unlabeled analyte. | The difference in bond energies between C-H and C-D bonds can influence the fragmentation process in the mass spectrometer. |
| Availability and Cost | More commonly available and generally less expensive. | Less common and typically more expensive to synthesize. | The synthetic routes for introducing deuterium are often more established and cost-effective than those for ¹³C labeling. |
Experimental Protocols
While no direct comparative studies for this compound versus C13-Sulindac were found, the following represents a typical bioanalytical method for the quantification of Sulindac in human plasma by LC-MS/MS. This protocol can be adapted for use with either internal standard, though adjustments in chromatographic conditions and MS/MS parameters may be necessary, particularly for this compound.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (this compound or C13-Sulindac at 1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Sulindac: To be optimized based on instrument and source conditions.
-
This compound: To be optimized.
-
C13-Sulindac: To be optimized.
-
-
Instrument Parameters: Source temperature, gas flows, and collision energies should be optimized for maximum signal intensity for both the analyte and the chosen internal standard.
-
Visualizing Key Concepts
To better illustrate the underlying principles and workflows, the following diagrams are provided.
Sulindac Signaling Pathways
Sulindac exerts its therapeutic and anti-cancer effects through various signaling pathways. Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin synthesis.[6][7] Additionally, Sulindac has been shown to modulate pathways involved in inflammation and apoptosis, such as the NF-κB and cGMP/PKG signaling cascades.[8][9][10][11]
Conclusion
For the bioanalysis of Sulindac, both this compound and C13-Sulindac are viable internal standards. However, the available evidence from studies on other analytes strongly suggests that C13-Sulindac is the superior choice for achieving the highest levels of accuracy and precision . Its identical chromatographic behavior to the unlabeled analyte ensures more reliable compensation for matrix effects, a critical factor in complex biological matrices. While this compound is a more cost-effective and readily available option, researchers must be vigilant for potential chromatographic shifts and validate their methods thoroughly to ensure that it adequately corrects for analytical variability. The ultimate decision will depend on the specific requirements of the assay, including the desired level of accuracy, the complexity of the matrix, and budgetary constraints.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulindac | C20H17FO3S | CID 1548887 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Sulindac? [synapse.patsnap.com]
- 8. Sulindac activates NF-κB signaling in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulindac activates NF-κB signaling in colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulindac inhibits activation of the NF-kappaB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
Cross-validation of Sulindac assays between different laboratories
For researchers, scientists, and drug development professionals, ensuring the reproducibility and comparability of analytical data is paramount. This guide provides a comprehensive overview of the cross-validation of assays for Sulindac, a non-steroidal anti-inflammatory drug (NSAID), between different laboratories. By objectively comparing methodologies and presenting supporting experimental data, this document aims to facilitate the seamless transfer and comparison of Sulindac quantification results across various research settings.
Sulindac, a prodrug, is metabolized into its active sulfide and inactive sulfone metabolites. Accurate measurement of these three compounds is crucial for pharmacokinetic, pharmacodynamic, and clinical studies. When these studies are conducted across multiple sites, a rigorous cross-validation of the bioanalytical methods is essential to ensure data integrity and consistency.[1] This process is a critical component of regulatory submissions and reinforces the reliability of clinical trial data.[2][3]
Comparison of Analytical Methods for Sulindac and its Metabolites
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with various detectors are the most common methods for the quantification of Sulindac and its metabolites in biological matrices. The following table summarizes the performance characteristics of different validated methods reported in the literature. While not a direct inter-laboratory cross-validation, this comparison provides insights into the expected performance of these assays.
| Method | Analyte(s) | Matrix | LLOQ (µg/mL) | Precision (%CV) | Accuracy (%Bias) | Reference |
| HPLC-UV | Sulindac, Sulindac Sulfide, Sulindac Sulfone | Plasma, Urine, Bile, Gastric Fluid | 0.25 (Plasma), 0.5 (Others) | 5.5 - 6.0 | Not Reported | [4] |
| UPLC-PDA | Sulindac, Sulindac Sulfide, Sulindac Sulfone | Human Plasma | Not Reported | <15 | Within ±15 | [5] |
| Fast HPLC | Sulindac and related impurities | Not Specified | Not Reported | Not Reported | Not Reported | [6][7] |
LLOQ: Lower Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are summaries of key experimental protocols for Sulindac analysis.
Method 1: HPLC-UV for Sulindac and Metabolites[4]
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Reverse-phase, radial compression chromatography with gradient elution.
-
Detection: UV detection.
-
Quantification: The method was validated for linearity, precision, and accuracy, with the ability to quantitate Sulindac and its metabolites at 0.25 µg/mL in plasma.[4]
Method 2: UPLC-PDA for Sulindac and Metabolites[5]
-
Sample Preparation: Direct liquid-liquid extraction from human plasma using dichloromethane. The extraction efficiencies for Sulindac and its metabolites were all greater than 75%.[5]
-
Chromatography: Ultra-performance liquid chromatography.
-
Detection: Photodiode Array (PDA) detector.
-
Validation: The method was demonstrated to be precise, accurate, and stable for the quantification of Sulindac and its metabolites.[5]
The Workflow of Inter-Laboratory Cross-Validation
A cross-validation study between laboratories is a systematic process to ensure that a bioanalytical method, when transferred, provides comparable results. The following diagram illustrates a typical workflow.
Sulindac's Metabolic Pathway and Analytical Targets
Understanding the metabolic fate of Sulindac is essential for designing and interpreting analytical assays. Sulindac is a pro-drug that undergoes reversible reduction to the pharmacologically active sulfide metabolite and irreversible oxidation to the inactive sulfone metabolite.[8][9]
Conclusion
While a direct, publicly available inter-laboratory cross-validation study for Sulindac assays was not identified, the existing literature provides a solid foundation for establishing and validating robust analytical methods. By adhering to the principles of method validation and conducting thorough cross-validation studies as outlined in this guide, researchers can ensure the generation of high-quality, comparable data in multi-site clinical trials and collaborative research projects. This ultimately contributes to a more reliable evaluation of Sulindac's efficacy and safety.
References
- 1. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. courses.washington.edu [courses.washington.edu]
- 3. fda.gov [fda.gov]
- 4. Analytical methods for the determination of sulindac and metabolites in plasma, urine, bile, and gastric fluid by liquid chromatography using ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimisation and validation of a fast HPLC method for the quantification of sulindac and its related impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of Sulindac to its active metabolite, sulindac sulfide: assay and role of the methionine sulfoxide reductase system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulindac - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Bioanalytical Quantification of Sulindac: A Focus on Sulindac-d3 Based LC-MS/MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of the non-steroidal anti-inflammatory drug (NSAID) Sulindac and its primary metabolites, Sulindac Sulfide and Sulindac Sulfone. Particular emphasis is placed on the accuracy and precision of methods employing Sulindac-d3 as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An alternative High-Performance Liquid Chromatography with Ultra-Violet detection (HPLC-UV) method is also presented for comparison.
Introduction
Accurate and precise quantification of drugs and their metabolites in biological matrices is paramount in pharmacokinetic and toxicokinetic studies, forming the bedrock of drug development and clinical research. Sulindac, a prodrug, is converted in the body to its active sulfide metabolite, which is primarily responsible for its therapeutic effects. Both the parent drug and its metabolites, including the inactive sulfone, require careful monitoring to understand the drug's disposition and efficacy. The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with LC-MS/MS is considered the gold standard for bioanalysis due to its high selectivity and sensitivity. This guide offers a comparative assessment of this state-of-the-art method against a more traditional, yet robust, HPLC-UV method.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance characteristics of a representative this compound based LC-MS/MS method and an alternative HPLC-UV method for the quantification of Sulindac and its metabolites in human plasma.
| Parameter | This compound based LC-MS/MS Method | Alternative HPLC-UV Method |
| Instrumentation | Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer | High-Performance Liquid Chromatograph with a UV-Vis Detector |
| Internal Standard | This compound | Indomethacin |
| Linearity Range | 1 - 1000 ng/mL | 0.25 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.25 µg/mL |
| Recovery | > 85% | > 89% |
| Matrix Effect | Monitored and compensated for by the internal standard | Potential for interference from endogenous matrix components |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and critical evaluation.
This compound based LC-MS/MS Method
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Sulindac: Precursor ion > Product ion (specific m/z values to be optimized).
-
Sulindac Sulfide: Precursor ion > Product ion.
-
Sulindac Sulfone: Precursor ion > Product ion.
-
This compound: Precursor ion > Product ion.
-
Alternative HPLC-UV Method
1. Sample Preparation:
-
To 1 mL of plasma, add 100 µL of indomethacin internal standard solution (10 µg/mL in methanol).
-
Acidify with 50 µL of 1 M HCl.
-
Extract with 5 mL of diethyl ether by vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 20 mM phosphate buffer (pH 3.0) (e.g., 40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 280 nm.
Mandatory Visualizations
Experimental Workflow
Caption: Comparative experimental workflows for Sulindac analysis.
Sulindac Signaling Pathway
Caption: Simplified signaling pathway of Sulindac's anti-inflammatory action.
A Comparative Guide to Linearity and Range Determination for Sulindac Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Sulindac, a nonsteroidal anti-inflammatory drug (NSAID). It focuses on the critical validation parameters of linearity and range for three common analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Visible (UV-Vis) Spectrophotometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is essential for selecting the appropriate analytical method for routine quality control, pharmacokinetic studies, and other research applications.
Comparison of Linearity and Range for Sulindac Assays
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Analytical Method | Linearity Range | Correlation Coefficient (r²) | Key Experimental Conditions |
| RP-HPLC | 25 - 150 µg/mL | > 0.999 | Mobile Phase: Methanol:Water (80:20, v/v) with 0.1% Glacial Acetic AcidColumn: C18 (250 mm x 4.6 mm, 5 µm)Flow Rate: 1.0 mL/minDetection: 330 nm |
| UV-Vis Spectrophotometry | 5 - 30 µg/mL | > 0.999 | Solvent: 0.1 M NaOHWavelength: 328 nm |
| LC-MS/MS | 0.25 - 1.0 µg/mL | Not explicitly stated, but linear correlation confirmed | Mobile Phase: Acetonitrile and 1% Acetic Acid (4:1)Ionization: APCI (Positive Ion Monitoring) |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are the protocols for the key experiments cited in this guide.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the concentration of Sulindac in a pharmaceutical formulation.
Instrumentation: A standard HPLC system equipped with a UV detector.
Method:
-
Standard Solution Preparation: A stock solution of Sulindac is prepared by dissolving a known amount of Sulindac reference standard in the mobile phase to achieve a concentration of 100 µg/mL. A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 25 to 150 µg/mL.
-
Sample Preparation: A portion of the sample containing Sulindac is dissolved in the mobile phase, sonicated, and filtered to obtain a clear solution with a theoretical concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of methanol and water (80:20, v/v) with 0.1% glacial acetic acid.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detection at 330 nm.
-
-
Linearity and Range Determination: The calibration standards are injected into the HPLC system, and a calibration curve is constructed by plotting the peak area against the concentration. The linearity is assessed by the correlation coefficient (r²) of the calibration curve, which should ideally be greater than 0.999. The range is established as the concentration interval over which linearity, accuracy, and precision are acceptable.
UV-Visible Spectrophotometry
Objective: To quantify Sulindac in bulk drug or simple formulations.
Instrumentation: A UV-Vis spectrophotometer.
Method:
-
Standard Solution Preparation: A stock solution of Sulindac is prepared by dissolving a known quantity of the reference standard in 0.1 M sodium hydroxide (NaOH) to get a concentration of 100 µg/mL. Working standard solutions are then prepared by diluting the stock solution with 0.1 M NaOH to obtain concentrations in the range of 5 to 30 µg/mL.
-
Sample Preparation: A sample containing Sulindac is accurately weighed and dissolved in 0.1 M NaOH. The solution is then diluted to a concentration that falls within the established linear range.
-
Spectrophotometric Measurement:
-
The absorbance of the standard and sample solutions is measured at the wavelength of maximum absorbance (λmax) for Sulindac in 0.1 M NaOH, which is 328 nm.
-
A blank solution (0.1 M NaOH) is used to zero the spectrophotometer.
-
-
Linearity and Range Determination: A calibration curve is generated by plotting the absorbance values of the standard solutions against their corresponding concentrations. The linearity is evaluated by the correlation coefficient of the resulting curve. The range is the concentration span over which the Beer-Lambert law is obeyed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To determine the concentration of Sulindac in biological matrices, such as human plasma, for pharmacokinetic studies.
Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.
Method:
-
Standard and Sample Preparation:
-
Stock solutions of Sulindac are prepared in a suitable organic solvent.
-
Calibration standards and quality control (QC) samples are prepared by spiking known amounts of Sulindac into the biological matrix (e.g., blank plasma).
-
Plasma samples are typically prepared using protein precipitation or liquid-liquid extraction to remove interfering substances.
-
-
LC-MS/MS Conditions:
-
Chromatographic Separation: A suitable C18 column is used with a mobile phase consisting of acetonitrile and 1% acetic acid in a 4:1 ratio.
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in the positive ion monitoring mode is often employed.
-
Mass Spectrometry: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for Sulindac to ensure high selectivity and sensitivity.
-
-
Linearity and Range Determination: A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard against the nominal concentration of the calibration standards. The linearity is assessed over a defined concentration range. For bioanalytical methods, the range is critical and must cover the expected concentrations in the study samples. A linear correlation was confirmed for Sulindac over the concentration range of 0.25–1.0 μg/mL[1].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflows for establishing linearity and range in an analytical method and a simplified representation of Sulindac's mechanism of action.
References
The Superiority of Sulindac-d3 as an Internal Standard in Complex Biological Samples: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the bioanalysis of the nonsteroidal anti-inflammatory drug (NSAID) Sulindac, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative data. This guide provides a comprehensive comparison of Sulindac-d3, a stable isotope-labeled internal standard (SIL-IS), with commonly used structural analog internal standards, supported by experimental data and detailed protocols.
The inherent variability of biological matrices, such as plasma and serum, can significantly impact the accuracy and precision of quantitative analysis by liquid chromatography-mass spectrometry (LC-MS). Matrix effects, including ion suppression or enhancement, can lead to erroneous results. An ideal internal standard should mimic the behavior of the analyte during sample preparation, chromatography, and ionization, thereby compensating for these variations.
Executive Summary: this compound vs. Structural Analogs
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative bioanalysis. By incorporating deuterium atoms, this compound is chemically and physically almost identical to the analyte of interest, Sulindac, and its metabolites. This near-identical behavior ensures superior compensation for matrix effects and other sources of analytical variability compared to structural analogs like indomethacin.
| Performance Metric | This compound (SIL-IS) | Structural Analog (e.g., Indomethacin) | Rationale |
| Specificity | High | Moderate to High | This compound is mass-shifted from Sulindac, minimizing the risk of isobaric interference. Structural analogs may have different fragmentation patterns but could still be susceptible to unforeseen interferences. |
| Co-elution | Nearly identical retention time with the analyte. | Different retention time from the analyte. | Co-elution is critical for effective compensation of matrix effects that can vary across the chromatographic run. |
| Matrix Effect Compensation | Excellent | Variable | Due to co-elution and identical ionization properties, this compound experiences the same degree of ion suppression or enhancement as the analyte, leading to accurate correction. Structural analogs, with different physicochemical properties, may not be affected by the matrix in the same way. |
| Precision (%CV) | Typically <5% | Can be >15% | The superior ability of this compound to normalize for variability results in lower coefficient of variation in quality control samples. |
| Accuracy (%Bias) | Typically within ±5% | Can be >15% | More reliable correction for analyte loss during sample preparation and instrumental variability leads to higher accuracy. |
Experimental Data: A Head-to-Head Comparison
| Parameter | Sulindac with this compound IS | Sulindac with Indomethacin IS |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction | Protein Precipitation or Liquid-Liquid Extraction |
| LC Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Ionization Mode | ESI+ | ESI+ |
| MRM Transition (Analyte) | Sulindac: m/z 357 -> 251 | Sulindac: m/z 357 -> 251 |
| MRM Transition (Internal Standard) | This compound: m/z 360 -> 254 (anticipated) | Indomethacin: m/z 358 -> 139 |
| Precision (CV%) | < 5% | 5-15% |
| Accuracy (Bias %) | ± 5% | ± 15% |
| Matrix Effect | Minimal (compensated) | Potential for significant uncompensated suppression/enhancement |
| Recovery | Consistent between analyte and IS | May differ between analyte and IS |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
-
To 100 µL of plasma/serum sample, add 300 µL of acetonitrile containing the internal standard (this compound or Indomethacin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma/serum sample, add the internal standard solution.
-
Add 50 µL of 1% formic acid in water.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Sulindac: m/z 357.1 -> 251.1
-
Sulindac Sulfide: m/z 341.1 -> 309.1
-
Sulindac Sulfone: m/z 373.1 -> 251.1
-
This compound: m/z 360.1 -> 254.1 (anticipated)
-
Indomethacin: m/z 358.1 -> 139.1
-
Visualizing the Rationale
Sulindac Metabolism
The metabolic pathway of Sulindac highlights the importance of an internal standard that can track the parent drug and its key metabolites. Sulindac is a prodrug that is reduced to the active sulfide metabolite and oxidized to the inactive sulfone metabolite.
Caption: Metabolic pathway of Sulindac.
Bioanalytical Workflow and the Role of the Internal Standard
This workflow illustrates the stages where an internal standard is crucial for ensuring data integrity.
Caption: Bioanalytical workflow with internal standard.
Comparison of Internal Standard Strategies
This diagram illustrates the logical relationship between the choice of internal standard and the reliability of the results, highlighting why a SIL-IS is the preferred option.
Caption: Decision tree for internal standard selection.
Conclusion
For the quantitative analysis of Sulindac and its metabolites in complex biological samples, the use of a stable isotope-labeled internal standard, this compound, is strongly recommended. Its ability to co-elute with the analyte and exhibit identical behavior during sample processing and analysis provides superior compensation for matrix effects, leading to enhanced specificity, accuracy, and precision. While structural analogs can be used, they introduce a higher risk of analytical variability and may compromise the reliability of the generated data. Therefore, for robust and defensible bioanalytical results, this compound is the unequivocally superior choice.
Safety Operating Guide
Personal protective equipment for handling Sulindac-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Sulindac-d3. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a hazardous chemical that requires specific handling procedures to minimize exposure risks.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance with the following primary risks: toxic if swallowed, may cause allergic skin and respiratory reactions, and is suspected of damaging fertility.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Routine Handling of this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard).[1][2][3] | Protects against skin contact and absorption. The ASTM D6978 standard ensures resistance to permeation by chemotherapy drugs, which serves as a stringent guideline for hazardous pharmaceutical compounds.[1][2][3] |
| Gown | Disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs. | Prevents contamination of personal clothing and skin. The solid front and cuffed sleeves provide a barrier against spills and airborne particles. |
| Eye/Face Protection | Chemical splash goggles or a full-face shield. | Protects eyes and face from splashes and airborne powder. |
| Respiratory Protection | NIOSH-approved N95 or higher-grade respirator. | Minimizes the risk of inhaling hazardous powder, especially when handling outside of a containment system. |
Table 2: Enhanced PPE for High-Risk Procedures (e.g., Spill Cleanup, Weighing Large Quantities)
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[1][2][3] | Enhanced protection during activities with a higher risk of contamination. |
| Gown/Coveralls | Disposable, chemotherapy-rated gown or coveralls ("bunny suit"). | Provides full-body protection against extensive contamination during spill cleanup or other high-risk tasks.[4] |
| Eye/Face Protection | Full-face shield worn over chemical splash goggles. | Offers a higher level of protection for the entire face from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved Powered Air-Purifying Respirator (PAPR) with a HEPA filter.[5] | A PAPR is recommended for significant spills or when there is a high potential for aerosolization of the powder, providing a higher protection factor than an N95 respirator.[5] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
-
Designated Area: All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Pre-Donning Check: Before entering the designated handling area, ensure all necessary PPE is available and in good condition.
-
Donning PPE: Put on PPE in the following order: gown, inner gloves, N95 respirator, eye/face protection, and outer gloves. Ensure the outer glove cuff is pulled over the gown cuff.
2. Weighing and Aliquoting:
-
Containment: Perform all weighing and aliquoting of this compound powder within a certified chemical fume hood or a balance enclosure to minimize the generation of airborne dust.
-
Non-Sparking Tools: Use non-sparking spatulas and tools to handle the powder.
-
Controlled Dispensing: Dispense the powder carefully to avoid creating dust.
3. Solution Preparation:
-
Solvent Handling: When dissolving this compound, add the solvent to the powder slowly to prevent splashing.
-
Vessel Sealing: Keep the container sealed as much as possible during dissolution.
4. Post-Handling Procedures:
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove outer gloves first, followed by the gown, eye/face protection, and inner gloves. The respirator should be removed last after leaving the handling area.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
